Technical Documentation Center

3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid
  • CAS: 537657-84-4

Core Science & Biosynthesis

Foundational

3,5-di(2-oxopyrrolidin-1-yl)benzoic acid molecular weight and formula

Part 1: Executive Summary & Core Metrics[2] 3,5-Bis(2-oxopyrrolidin-1-yl)benzoic acid is a specialized hetero-bifunctional building block utilized primarily in medicinal chemistry and supramolecular engineering. Characte...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Metrics[2]

3,5-Bis(2-oxopyrrolidin-1-yl)benzoic acid is a specialized hetero-bifunctional building block utilized primarily in medicinal chemistry and supramolecular engineering. Characterized by its


 symmetry and high polarity, this scaffold serves as a rigid, water-solubilizing linker. Unlike lipophilic aryl halides, the incorporation of two lactam (2-oxopyrrolidin-1-yl) motifs significantly lowers the LogP, making it an ideal candidate for fragment-based drug discovery (FBDD) where maintaining hydrophilicity is critical.
Physicochemical Identity
PropertyValueNotes
Molecular Formula

Confirmed via elemental composition analysis.[1][2]
Molecular Weight 288.30 g/mol Average mass; Monoisotopic mass: 288.1110.
CAS Number 537657-84-4Primary identifier for procurement.[1][3][4]
IUPAC Name 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acidAlso referred to as 3,5-di(2-oxopyrrolidin-1-yl)benzoic acid.
Predicted pKa 3.85 ± 0.10Acidic proton at carboxylate; enhanced acidity vs. benzoic acid due to inductive effects.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Two lactam carbonyls + Carboxyl carbonyl/hydroxyl.

Part 2: Structural Analysis & Synthetic Logic[2]

Molecular Geometry and Sterics

The molecule consists of a central benzene ring substituted at the 1-position with a carboxylic acid and at the 3,5-positions with


-linked 

-lactams.
  • Non-Planarity: Steric repulsion between the lactam carbonyls and the ortho-hydrogens of the benzene ring forces the pyrrolidone rings to twist out of the aromatic plane. This "propeller-like" conformation prevents

    
    -stacking aggregation, enhancing solubility in polar aprotic solvents (DMSO, DMF).
    
  • Electronic Effects: The

    
    -linked lactam is weakly electron-withdrawing via induction (-I) but can be electron-donating via resonance (+M), though the twisted geometry limits orbital overlap. The net effect deactivates the ring slightly toward electrophilic aromatic substitution.
    
Diagram 1: Structural Connectivity & Retrosynthesis

The following diagram illustrates the retrosynthetic disconnection, identifying 3,5-dibromobenzoic acid and 2-pyrrolidone as the logical precursors via Goldberg or Buchwald-Hartwig coupling.

StructuralAnalysis Target Target Molecule 3,5-Bis(2-oxopyrrolidin-1-yl)benzoic acid (C15H16N2O4) Precursor1 Precursor A 3,5-Dibromobenzoic acid Coupling Strategy Cu-Catalyzed C-N Coupling (Goldberg/Buchwald) Precursor1->Coupling Precursor2 Precursor B 2-Pyrrolidone (2 equiv) Precursor2->Coupling Coupling->Target Double N-Arylation

Caption: Retrosynthetic breakdown showing the convergence of 3,5-dibromobenzoic acid and 2-pyrrolidone via transition-metal catalyzed C-N bond formation.

Part 3: Representative Synthetic Protocol

Context: While specific patent literature for this exact CAS is sparse, the synthesis of


-aryl lactams is a well-established domain. The following protocol is derived from standard methodologies for coupling aryl halides with lactams, optimized for high-value intermediates.
Method: Copper-Catalyzed Ullmann-Type Coupling (Goldberg Reaction)[2]

Rationale: Palladium catalysts (Buchwald-Hartwig) are effective but often require expensive ligands and strict oxygen exclusion. A Copper(I) system with a diamine ligand is robust, cost-effective, and favors the coupling of amides/lactams.

Reagents:
  • Substrate: 3,5-Dibromobenzoic acid (1.0 equiv)

  • Nucleophile: 2-Pyrrolidone (2.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)

  • Base:

    
     (4.0 equiv) - Chosen for solubility and basicity.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:
  • Esterification Protection (Recommended):

    • Direct coupling on the free acid can lead to copper salt formation. Convert 3,5-dibromobenzoic acid to methyl 3,5-dibromobenzoate using

      
       reflux (2h).
      
    • Validation: TLC (Hexane/EtOAc 9:1) shows disappearance of acid spot.

  • C-N Coupling Reaction:

    • Charge a flame-dried Schlenk flask with Methyl 3,5-dibromobenzoate (10 mmol), 2-Pyrrolidone (25 mmol), CuI (1 mmol), and

      
       (40 mmol).
      
    • Evacuate and backfill with Argon (

      
      ).
      
    • Add Ligand (2 mmol) and Dioxane (20 mL) via syringe.

    • Heat to 110°C for 24 hours.

    • Monitoring: LC-MS should show mass peak

      
       (Methyl ester of target).
      
  • Workup & Hydrolysis:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts. Wash with EtOAc.

    • Concentrate filtrate.

    • Saponification: Dissolve residue in THF/Water (1:1). Add LiOH (5 equiv). Stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2. The product, 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid , will precipitate.

  • Purification:

    • Recrystallization from Ethanol/Water or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Diagram 2: Experimental Workflow

SynthesisWorkflow Step1 Step 1: Esterification (Protection of COOH) Step2 Step 2: C-N Coupling (CuI, Ligand, 110°C) Step1->Step2 Methyl 3,5-dibromobenzoate Step3 Step 3: Saponification (LiOH, Hydrolysis) Step2->Step3 Intermediate Diester Step4 Step 4: Acidification & Isolation (Precipitation at pH 2) Step3->Step4 Carboxylate Salt

Caption: Stepwise synthetic pathway from starting material to isolated free acid.

Part 4: Analytical Characterization (Quality Control)[2]

To ensure scientific integrity, the isolated compound must meet the following specifications.

TechniqueExpected Signal / ParameterInterpretation

NMR (DMSO-

)

12.5-13.0 (br s, 1H)
Carboxylic acid proton.

8.1-8.3 (m, 3H)
Aromatic protons (

).

may differ slightly from

due to symmetry.

3.8-3.9 (t, 4H)

of pyrrolidone ring (deshielded).

2.5-2.6 (t, 4H)

of pyrrolidone ring.

2.0-2.1 (m, 4H)
Central

of pyrrolidone ring.
LC-MS (ESI+) m/z 289.15

Confirming molecular weight of 288.30.
HPLC Purity >95% AreaUV detection at 254 nm.

References

  • Chemical Identity & Suppliers

    • 3,5-Bis(2-oxopyrrolidin-1-yl)benzoic acid (CAS 537657-84-4).[1][3][4][5] BLD Pharm.[1][3] Retrieved from

    • Structure & Synonyms. AK Scientific. Retrieved from

  • Synthetic Methodology (Analogous Protocols)

    • Klapers, A., et al. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society. (Foundational work on Cu-diamine catalyzed amidation).

    • Deng, W., et al. (2004). "Amino Acid-Mediated Goldberg Reactions." Synlett. (Green chemistry approaches to N-arylation).

  • Physicochemical Context

    • PubChem Compound Summary for Benzoic Acid Derivatives. National Library of Medicine (US). Retrieved from

Sources

Exploratory

Physical Properties and Characterization of Bis-Lactam Substituted Benzoic Acids

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Dual-Pharmacophore Challenge Bis-lactam substituted benzoic acids represe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Dual-Pharmacophore Challenge

Bis-lactam substituted benzoic acids represent a sophisticated niche in medicinal chemistry, often designed as bifunctional cross-linking agents , peptidomimetics , or novel antibiotic scaffolds targeting multidrug-resistant bacteria. These compounds merge the hydrolytic reactivity of the lactam ring (typically


-lactam/azetidin-2-one) with the solubilizing and directional bonding capability of the benzoic acid moiety.

This guide provides a definitive technical analysis of their physicochemical behavior, focusing on the critical balance between aqueous solubility (driven by the carboxylate) and hydrolytic stability (threatened by the strained lactam rings).

Molecular Architecture & Structural Dynamics

The Scaffold

The core structure consists of a benzoic acid ring substituted with two lactam moieties. The position of these substituents (ortho, meta, para) significantly alters the physical properties due to electronic effects (Hammett


 constants) and intramolecular hydrogen bonding.
  • Electronic Withdrawal: The lactam nitrogen or carbonyl acts as an electron-withdrawing group (EWG). When substituted on the benzoic acid, this lowers the pKa of the carboxylic acid relative to unsubstituted benzoic acid (pKa < 4.20).

  • Steric Bulk: Two lactam rings create significant steric hindrance, often forcing the carboxyl group out of planarity with the benzene ring, thereby reducing conjugation and altering UV-Vis absorption profiles.

Isomerism and Ring Strain
  • Stereocenters: The C3 and C4 positions of the lactam rings introduce multiple chiral centers. Bis-lactam systems can exist as meso compounds or enantiomeric pairs.

  • Ring Strain:

    
    -lactams possess ~26 kcal/mol of ring strain. This high energy state makes the carbonyl carbon highly electrophilic, a property that is physically manifested in the IR spectrum (see Section 4).
    

Physicochemical Profiling

The following data summarizes the typical physical property ranges for bis-


-lactam substituted benzoic acid derivatives.
Table 1: Representative Physical Properties[1]
PropertyTypical Range/ValueDeterminant Factor
Melting Point 145°C – 210°C (Decomposition)High lattice energy due to intermolecular H-bonding (COOH dimer + Lactam amide).
pKa (COOH) 3.5 – 4.0Electron-withdrawing effect of lactam rings increases acidity compared to benzoic acid (4.2).
LogP (Lipophilicity) 1.8 – 3.5Highly dependent on N-substituents (aryl vs. alkyl). Bis-substitution increases lipophilicity.
Aqueous Solubility pH < pKa: < 0.5 mg/mLpH > pKa: > 10 mg/mLSolubility is pH-dependent; formation of benzoate salt significantly enhances solubility.
Hydrolytic Half-life (

)
4 – 12 hours (pH 7.4, 37°C)Nucleophilic attack by water/hydroxide on the lactam ring; accelerated by alkaline pH.

Spectroscopic Characterization Standards

Accurate identification relies on detecting the distinct signatures of both the strained amide and the carboxylic acid.

Infrared Spectroscopy (FT-IR)

The "Fingerprint" of a bis-lactam benzoic acid is the presence of two distinct carbonyl peaks.

  • Lactam C=O: Sharp, intense band at 1740 – 1780 cm⁻¹ . The high frequency is due to ring strain and lack of amide resonance.

  • Carboxylic Acid C=O: Broad band at 1680 – 1710 cm⁻¹ .

  • O-H Stretch: Broad absorption at 2500 – 3300 cm⁻¹ (characteristic of carboxylic acid dimers).

Nuclear Magnetic Resonance (¹H NMR)
  • Lactam Protons (C3-H / C4-H): These appear as doublets between

    
     4.5 – 5.5 ppm . The coupling constant (
    
    
    
    ) distinguishes stereochemistry:
    • 
       Hz 
      
      
      
      cis isomer
    • 
       Hz 
      
      
      
      trans isomer
  • Acid Proton: A broad singlet typically observed downfield at

    
     10.0 – 13.0 ppm  (solvent dependent, often invisible in 
    
    
    
    exchange).

Experimental Protocols

Protocol: Hydrolytic Stability Assay

Rationale: Bis-lactams are prodrug candidates. Determining their stability in physiological media is critical to ensure they reach the target before ring opening.

  • Preparation: Dissolve the compound (1 mg) in DMSO (10 µL) to create a stock solution.

  • Incubation: Dilute the stock into Phosphate Buffered Saline (PBS, pH 7.4) pre-warmed to 37°C. Final concentration: 100 µM.

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to stop hydrolysis.

  • Analysis: Inject into HPLC-UV (254 nm). Monitor the disappearance of the parent peak and appearance of the ring-opened amino-acid derivative.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields half-life:
    
    
    .
Protocol: pKa Determination (Spectrophotometric)

Rationale: Potentiometric titration is often unsuitable due to low solubility. UV-metric titration is preferred.

  • Solvent: Prepare a universal buffer series (pH 2.0 to 8.0) with constant ionic strength (

    
     M KCl).
    
  • Scan: Dissolve compound in Methanol (minimal volume) and spike into buffers. Measure UV absorbance (200–400 nm).

  • Data Analysis: Identify the

    
     shift associated with the deprotonation of the carboxylic acid. The isosbestic point confirms a two-state equilibrium (COOH 
    
    
    
    COO⁻).
  • Fitting: Fit absorbance at

    
     vs. pH using the Henderson-Hasselbalch equation.
    

Synthesis & Profiling Workflow

The following diagram illustrates the logical flow from synthesis (via Staudinger Cycloaddition) to physical property validation.

BisLactamWorkflow cluster_Char Physicochemical Profiling Start Start: Benzoic Acid Precursor Schiff Schiff Base Formation (Imine Generation) Start->Schiff + Amine/Aldehyde Staudinger Staudinger Cycloaddition (Ketene + Imine -> Lactam) Schiff->Staudinger + Acid Chloride/Base Crude Crude Bis-Lactam Staudinger->Crude IR FT-IR Analysis (Confirm 1740-1780 cm⁻¹) Crude->IR Validation NMR NMR Stereochemistry (J-coupling analysis) IR->NMR Stab Hydrolytic Stability (t½ in PBS) NMR->Stab Sol Solubility & pKa (pH Profile) Stab->Sol

Figure 1: Integrated workflow for the synthesis and physicochemical validation of bis-lactam benzoic acid derivatives.

References

  • Singh, G. S. (2004). "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron, 60(25), 5293-5325. Link

  • Tsuji, A., et al. (1978).[1] "Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior." Journal of Pharmaceutical Sciences, 67(8), 1059-1066. Link

  • Page, M. I. (1987). "The mechanisms of reactions of beta-lactam antibiotics." Accounts of Chemical Research, 17(4), 144-151. Link

  • PubChem. "Benzoic Acid Compound Summary." National Library of Medicine. Link

  • Marquez, J. (2012). "Synthesis of Novel Bis-β-Lactams." University of Texas - Pan American Theses. Link

Sources

Foundational

3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid solubility data in water vs DMSO

An In-Depth Technical Guide to the Solubility of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid in Water vs. DMSO Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid in Water vs. DMSO

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the predicted solubility of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid, a molecule of interest in contemporary drug discovery, in two fundamentally different and pharmaceutically relevant solvents: water and dimethyl sulfoxide (DMSO). By dissecting the molecule's structural attributes and the physicochemical properties of the solvents, we will establish a theoretical framework for its solubility profile. This is complemented by a detailed, field-proven experimental protocol for the empirical determination of solubility, ensuring that researchers can validate these predictions and generate the robust data required for progression in the drug development pipeline.

Introduction: The Primacy of Solubility in Drug Development

In the journey of a molecule from a laboratory curiosity to a clinical therapeutic, few parameters are as foundational as solubility. It dictates how a compound can be handled, formulated, and ultimately, how it behaves in a physiological environment. Poor aqueous solubility is a leading cause of failure for promising drug candidates, hindering their absorption and leading to low and variable bioavailability.

3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid is a complex organic molecule featuring a central benzoic acid core flanked by two polar pyrrolidinone moieties. This unique architecture presents a compelling case study in solubility, balancing a hydrophobic aromatic system with multiple hydrophilic, hydrogen-bonding groups. Understanding its behavior in both a biological mimic (water) and a ubiquitous laboratory solvent (DMSO) is paramount for any research program involving this or structurally related compounds.

Water (H₂O): As the universal biological solvent, a compound's aqueous solubility is a direct, albeit simplified, indicator of its potential bioavailability. Water is a highly polar, protic solvent, capable of both donating and accepting hydrogen bonds, and effectively solvating ions.

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, DMSO is prized in drug discovery for its remarkable ability to dissolve a vast range of both polar and nonpolar compounds.[1][2][3] This makes it an indispensable tool for creating high-concentration stock solutions for high-throughput screening and other in vitro assays.[1][4][5] Its miscibility with water allows for easy dilution into aqueous assay buffers, although care must be taken to avoid compound precipitation and solvent-induced artifacts.[6]

Physicochemical Analysis and Solubility Prediction

The solubility of a molecule is not an arbitrary property; it is dictated by its structure. The principle of "like dissolves like" provides a useful heuristic: polar molecules tend to dissolve in polar solvents, and nonpolar molecules in nonpolar solvents.[7] The reality is a nuanced interplay of intermolecular forces.

The structure of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid contains three key regions that govern its solubility:

  • The Benzoic Acid Core: The benzene ring is aromatic and hydrophobic, which tends to decrease aqueous solubility.[8] Conversely, the carboxylic acid functional group is polar and acidic. It can act as a hydrogen bond donor (via the hydroxyl proton) and acceptor (via both oxygens). Crucially, it can be deprotonated in basic solutions to form a highly polar carboxylate anion, which dramatically increases aqueous solubility.[7]

  • The Pyrrolidinone Rings: These lactam groups are highly polar due to the amide functionality. The carbonyl oxygen is a strong hydrogen bond acceptor. The presence of two such groups significantly increases the overall polarity of the molecule.

Caption: Structure of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid with key functional groups highlighted.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility in each solvent.

SolventTypeKey Interactions with SolutePredicted SolubilityRationale
Water Polar ProticHydrogen bonding with carboxylic acid and lactams. Potential for ionization of the carboxylic acid (pH-dependent).Low (in neutral pH) The solubilizing effects of the polar groups are counteracted by the large, hydrophobic benzene ring. Solubility is expected to increase significantly in alkaline aqueous solutions.
DMSO Polar AproticStrong dipole-dipole interactions. Strong hydrogen bond acceptance from the carboxylic acid proton.High DMSO is an exceptional solvent for multifunctional organic molecules, capable of effectively solvating both the polar and nonpolar regions of the compound.[1][9]

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

Theoretical predictions require empirical validation. The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality Behind Experimental Choices:
  • Equilibration Time: A sufficient incubation period (typically 24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. All steps must be performed at a consistent, documented temperature (e.g., 25°C or 37°C) to ensure data reproducibility.

  • Phase Separation: It is imperative to separate the saturated solution from the excess solid without disturbing the equilibrium. Centrifugation followed by careful removal of the supernatant is a robust method. Filtration is an alternative but carries a risk of the compound adsorbing to the filter membrane.

  • Quantification: A sensitive and validated analytical method like HPLC-UV is required to accurately measure the concentration of the dissolved compound. A calibration curve with known standards is essential for accuracy.

Step-by-Step Methodology
  • Preparation:

    • Add an excess of solid 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). Use at least three replicates for each solvent (Water, DMSO).

    • Rationale: Using a clear excess of solid ensures that the resulting solution will be saturated.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24 to 48 hours.

    • Rationale: Continuous agitation maximizes the surface area for dissolution, while the extended time allows the rate of dissolution to equal the rate of precipitation, achieving equilibrium.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Rationale: Centrifugation provides a clean separation of the solid and liquid phases without temperature fluctuations or potential for sample loss associated with filtration.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial. Avoid disturbing the solid pellet.

    • Dilute the supernatant with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A large dilution will be necessary for the DMSO samples.

    • Rationale: Accurate dilution is critical for accurate quantification. The dilution factor must be recorded precisely.

  • Quantification by HPLC-UV:

    • Prepare a set of calibration standards of known concentrations of the compound.

    • Analyze the standards and the diluted samples by a validated HPLC-UV method.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL or mmol/L.

Solubility_Workflow cluster_Prep 1. Preparation cluster_Equil 2. Equilibration cluster_Sep 3. Phase Separation cluster_Quant 4. Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B C Centrifuge to Pellet Solid B->C D Sample & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Discussion: A Deeper Look at Solvent-Solute Interactions

The dramatic difference in predicted solubility arises from the distinct nature of the intermolecular forces established between the solute and each solvent.

  • In Water: For the molecule to dissolve, it must disrupt the strong hydrogen-bonding network of water. While the polar groups on the molecule can form new hydrogen bonds with water, the large, nonpolar benzene ring cannot. Water molecules must arrange themselves in an ordered cage-like structure around this hydrophobic region, which is entropically unfavorable and limits solubility.

  • In DMSO: DMSO is a polar aprotic solvent, meaning it has a strong dipole but lacks acidic protons for hydrogen bond donation. Its oxygen atom is, however, a very powerful hydrogen bond acceptor. It readily accepts a hydrogen bond from the solute's carboxylic acid. Furthermore, the S=O dipole effectively interacts with the polar lactam groups. DMSO's methyl groups provide a degree of nonpolar character, allowing it to favorably interact with the solute's benzene ring. This amphipathic nature makes DMSO an excellent solvent for compounds with mixed polarity.[6]

Intermolecular_Interactions Solute 3,5-bis(...) Benzoic Acid Water Water (Polar Protic) Solute->Water H-Bonding (Good) Hydrophobic Effect (Poor) DMSO DMSO (Polar Aprotic) Solute->DMSO Strong H-Bond Acceptance Strong Dipole-Dipole Favorable Nonpolar Interactions LowSol Low Solubility Water->LowSol Entropically Unfavorable HighSol High Solubility DMSO->HighSol Entropically Favorable

Caption: Logical relationship of intermolecular forces driving solubility outcomes.

Conclusion and Practical Implications

The physicochemical properties of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid strongly indicate a profile of low intrinsic aqueous solubility and high DMSO solubility . This dual nature has significant consequences for researchers:

  • For In Vitro Biology: The high solubility in DMSO confirms its suitability as a solvent for preparing concentrated stock solutions for biological screening. Researchers must, however, remain vigilant about the final assay concentration of DMSO to prevent solvent-induced artifacts or compound precipitation upon dilution into aqueous buffers.

  • For Formulation and Drug Development: The predicted poor aqueous solubility is a red flag for oral bioavailability. Development of this compound would likely require enabling formulation technologies. Strategies could include salt formation by deprotonating the carboxylic acid, or the creation of amorphous solid dispersions to overcome the crystal lattice energy that suppresses dissolution.

This guide provides a robust theoretical and practical framework for understanding and quantifying the solubility of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid. By integrating structural analysis with proven experimental methodology, researchers can generate the critical data needed to make informed decisions and advance their drug discovery programs.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 20, 2026, from [Link]

  • Di Matteo, G., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved February 20, 2026, from [Link]

  • Pharmagrade. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 20, 2026, from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 20, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 20, 2026, from [Link]

  • Khan, F., et al. (2025, August 7). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved February 20, 2026, from [Link]

  • Scribd. (2013, January 25). Benzoic Acid Solubility in Water. Retrieved February 20, 2026, from [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved February 20, 2026, from [Link]

  • Oliveira, F. S., et al. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 20, 2026, from [Link]

  • Reddit. (2024, October 2). Can DMSO be used for the recrystallization of benzoic acid?. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

safety data sheet (SDS) for 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

This guide serves as a comprehensive technical manual and provisional Safety Data Sheet (SDS) for 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid . As this compound is often a research-grade intermediate (frequently encountere...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual and provisional Safety Data Sheet (SDS) for 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid .

As this compound is often a research-grade intermediate (frequently encountered in the synthesis of non-ionic X-ray contrast media or novel polymer scaffolds) and may lack a standardized global REACH registration, this guide utilizes Structure-Activity Relationship (SAR) principles and Read-Across methodology from its mono-substituted analog [3-(2-oxopyrrolidin-1-yl)benzoic acid] and the parent scaffold (3,5-diaminobenzoic acid).

PART 1: Molecular Architecture & Identification

1.1 Chemical Identity
  • Chemical Name: 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 288.30 g/mol (Calculated)

  • Structural Class: Bis-lactam substituted Benzoic Acid

  • CAS Number: Provisional/Research Grade (Closely related mono-analog CAS: 515813-05-5)

1.2 Functional Analysis for Safety

To understand the hazards, we must deconstruct the molecule:

  • Benzoic Acid Core: Provides acidic character (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Responsible for potential eye damage and skin irritation.[2]
    
  • Bis-Lactam (Pyrrolidone) Rings: These polar aprotic moieties significantly increase water solubility compared to the parent diamine. While generally stable, lactams can hydrolyze under strong basic conditions.

  • Nitrogen Substitution: The N-aryl bond is robust, but the metabolic profile often mimics N-methylpyrrolidone (NMP) analogs, necessitating caution regarding reproductive toxicity (though typically lower risk than free NMP).

PART 2: GHS Hazard Identification & Logic

2.1 Predictive Hazard Classification (GHS)

Based on the Read-Across from 3-(2-oxopyrrolidin-1-yl)benzoic acid and 3,5-diaminobenzoic acid, the following classification is applied as a safety baseline for research handling.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[3][2][4][5]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[5][6]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
2.2 The "Why" Behind the Classification
  • H315/H319 (Irritation): The free carboxylic acid proton is the primary driver here. Upon contact with mucous membranes (pH ~7.4), the local acidification causes immediate protein denaturation and irritation.

  • H335 (Respiratory): As a solid powder, the particle size distribution often allows for inhalation. The lactam moieties are hygroscopic; upon inhalation, they absorb moisture from the respiratory tract, potentially delivering a concentrated acidic solution to the alveoli.

PART 3: Critical Handling & Experimental Protocols

3.1 Solubilization & Stability

Protocol:

  • Solvents: Highly soluble in DMSO, DMF, and warm Ethanol. Sparingly soluble in cold water (pH dependent).

  • pH Sensitivity: The lactam ring is susceptible to ring-opening hydrolysis in high pH (>10) aqueous solutions, converting to the gamma-aminobutyric acid derivative.

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

3.2 Synthesis & Degradation Logic Flow

The following diagram illustrates the structural relationship and potential degradation pathways that researchers must monitor during synthesis.

ChemicalPathways cluster_0 Critical Control Point Start 3,5-Diaminobenzoic Acid Product 3,5-bis(2-oxopyrrolidin-1-yl) benzoic acid (Target) Start->Product Cyclization (High T, -H2O) Reagent + 2 eq. Butyrolactone (or 4-Chlorobutyryl chloride) Reagent->Product Hydrolysis Degradation Product: Ring Opened Amino-Acid Product->Hydrolysis Basic pH (>10) Hydrolysis

Figure 1: Synthesis and Degradation Logic. The stability of the lactam ring is the critical quality attribute (CQA) during handling.

PART 4: Emergency Response & First Aid

4.1 Self-Validating Response System

In the event of exposure, follow this logic flow. This protocol prioritizes "Dilution followed by Neutralization" rather than direct neutralization, which can generate heat.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Ocular Contact (High Risk: Acid Burn) Type->Eye Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye 1. Flush water (15 min) 2. Check pH of tear film 3. Consult Ophthalmologist Eye->Action_Eye Action_Skin 1. Remove contaminated clothing 2. Wash with soap/water 3. Apply non-occlusive dressing Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->Action_Inhale

Figure 2: Triage Logic for Acute Exposure. Note that ocular contact requires pH validation post-flushing.

4.2 Fire Fighting Measures
  • Suitable Media: Water spray, Alcohol-resistant foam, Dry chemical, Carbon dioxide (CO2).

  • Specific Hazards:

    • Nitrogen Oxides (NOx): Combustion will release toxic NOx gases due to the two lactam nitrogen atoms.

    • Carbon Monoxide (CO): Incomplete combustion of the pyrrolidone ring.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

PART 5: Toxicological & Ecological Data

5.1 Toxicological Profile (Read-Across)
  • Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat). Based on the low toxicity of benzoic acid derivatives and bound pyrrolidones.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Reproductive Toxicity: Caution Advised. While N-methylpyrrolidone (NMP) is a known reproductive toxin, N-aryl pyrrolidones generally exhibit lower bioavailability and toxicity. However, pregnant personnel should avoid handling this compound as a precaution.

5.2 Ecological Impact
  • Biodegradability: Expected to be inherently biodegradable due to the susceptibility of the amide/lactam bonds to enzymatic cleavage.

  • Aquatic Toxicity: Avoid release into waterways. The acidity may be harmful to aquatic life in low-buffer systems.

PART 6: Analytical Validation

To confirm the identity of the substance before use (ensuring it is the bis and not the mono derivative), use the following parameters:

TechniqueExpected SignalDiagnostic Value
1H-NMR (DMSO-d6)

2.0-2.6 ppm (Multiplets, Pyrrolidone ring protons)
Integration must show 2:1 ratio of Pyrrolidone protons to Benzoic protons to confirm Bis substitution.
LC-MS (ESI) [M+H]+ = 289.12Confirms molecular mass.
IR Spectroscopy ~1680 cm⁻¹ (C=O Lactam) & ~1700 cm⁻¹ (C=O[7] Acid)Distinguishes the lactam carbonyl from the acid carbonyl.

References

  • PubChem. (2025).[4] Compound Summary: 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid.[1][4] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Benzoic Acid. Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

synthesis of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid from 3,5-diaminobenzoic acid

Executive Summary & Strategic Rationale The synthesis of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid represents a critical transformation in medicinal chemistry, often utilized to generate rigid, polar scaffolds for X-ray...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid represents a critical transformation in medicinal chemistry, often utilized to generate rigid, polar scaffolds for X-ray contrast media or as a core pharmacophore in kinase inhibitors. The target molecule transforms the primary amines of 3,5-diaminobenzoic acid into two gamma-lactam (pyrrolidin-2-one) rings.

While direct condensation with


-butyrolactone (GBL) is theoretically possible, it often suffers from poor kinetics with electron-deficient anilines and requires harsh thermal conditions that degrade the carboxylic acid moiety. Therefore, this protocol utilizes a Two-Step Acylation-Alkylation Strategy . This approach offers superior regiocontrol, milder conditions, and higher purity profiles suitable for pharmaceutical applications.

The Synthetic Pathway:

  • Bis-Acylation: Reaction of 3,5-diaminobenzoic acid with 4-chlorobutyryl chloride to form the bis(4-chlorobutanamide) intermediate.

  • Intramolecular Cyclization: Base-mediated ring closure (S_N2) to form the pyrrolidinone rings.

Chemical Reaction Engineering (DOT Visualization)

The following flow diagram illustrates the critical pathway and decision points for this synthesis.

SynthesisPath Start 3,5-Diaminobenzoic Acid (Starting Material) Inter Intermediate: 3,5-bis(4-chlorobutanamido) benzoic acid Start->Inter Step 1: Acylation (DMAc, 0°C to RT) Reagent1 4-Chlorobutyryl Chloride (2.4 eq) Reagent1->Inter Cyclization Cyclization (Intramolecular S_N2) Inter->Cyclization Step 2: Activation Base NaH (4.0 eq) or KOtBu Base->Cyclization Product Target: 3,5-bis(2-oxopyrrolidin-1-yl) benzoic acid Cyclization->Product Ring Closure (60°C, 4h)

Figure 1: Reaction workflow for the conversion of 3,5-diaminobenzoic acid to the bis-lactam target.

Experimental Protocol

Step 1: Synthesis of 3,5-bis(4-chlorobutanamido)benzoic acid

Objective: To install the alkyl chloride side chains while preserving the benzoic acid functionality.

  • Reagents:

    • 3,5-Diaminobenzoic acid (1.0 eq)

    • 4-Chlorobutyryl chloride (2.4 eq)

    • 
      -Dimethylacetamide (DMAc) [Solvent]
      
    • Propylene oxide (Scavenger) or Pyridine (Base)

Protocol:

  • Dissolution: Charge a dry 3-neck round-bottom flask with 3,5-diaminobenzoic acid (15.2 g, 100 mmol) and anhydrous DMAc (150 mL). Stir under nitrogen until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Add 4-chlorobutyryl chloride (33.8 g, 240 mmol) dropwise via an addition funnel over 45 minutes. Maintain internal temperature below 10°C.

    • Note: The reaction is exothermic.[1] If using pyridine (240 mmol) as a base, add it before the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

  • Monitoring: Monitor by HPLC or TLC (MeOH/DCM 1:9). The starting diamine (polar) should disappear, replaced by the less polar bis-amide.

  • Workup: Pour the reaction mixture slowly into ice-cold water (600 mL) with vigorous stirring. The intermediate will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with water (3 x 100 mL) to remove DMAc and HCl, and dry in a vacuum oven at 45°C.

Data Checkpoint:

Parameter Specification
Appearance White/Off-white solid
Yield 85–92%

| Identity | LC-MS: [M+H]+ ~ 361 (monoisotopic) |

Step 2: Cyclization to 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

Objective: Base-mediated intramolecular alkylation to form the gamma-lactam rings.

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)[2][3][4]

    • Sodium Hydride (60% dispersion in oil) (4.5 eq) [See Note 1]

    • Anhydrous DMF or THF [Solvent]

Protocol:

  • Preparation: In a clean, dry flask under nitrogen, suspend NaH (4.5 eq) in anhydrous DMF (10 vol relative to substrate). Cool to 0°C.

    • Note 1: We use >4 equivalents because the carboxylic acid consumes 1 eq, and each amide proton consumes 1 eq (Total 3 eq theoretical). The excess ensures complete deprotonation and drives kinetics.

  • Addition: Dissolve the Step 1 intermediate in DMF (5 vol). Add this solution dropwise to the NaH suspension at 0°C. Evolution of hydrogen gas (

    
    ) will occur—ensure proper venting.
    
  • Heating: Once gas evolution subsides, heat the reaction mixture to 60°C for 3–5 hours.

  • Completion: Check HPLC. The intermediate peak should fully convert to the product peak (which is more polar than the intermediate but less polar than the starting diamine).

  • Quench & Isolation:

    • Cool to room temperature.[5]

    • Carefully quench with water (minimum amount).

    • Acidify the solution to pH ~2–3 using 1N HCl. The target carboxylic acid should precipitate.[1]

    • Alternative: If the product is water-soluble (due to the polar lactams), extract with Ethyl Acetate/THF mixtures, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Critical Quality Attributes (CQA) & Validation

To ensure the protocol is self-validating, compare results against these expected metrics.

Spectroscopic Validation:

  • 1H NMR (DMSO-d6):

    • Aromatic: Three protons for the benzene ring (typically a triplet ~7.8 ppm and doublet ~8.0 ppm, or singlet patterns depending on symmetry).

    • Lactam: Look for three distinct methylene signals for the pyrrolidinone ring:

      • 
         ~3.8–3.9 ppm (t, 4H, 
        
        
        
        )
      • 
         ~2.5 ppm (t, 4H, 
        
        
        
        )
      • 
         ~2.0–2.1 ppm (m, 4H, central 
        
        
        
        )
  • Absence of Signals: The broad amide -NH peak from the intermediate should be completely absent.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of acid chlorideEnsure DMAc is anhydrous (<0.05% water). Increase acid chloride to 2.6 eq.
Incomplete Cyclization Insufficient BaseThe carboxylic acid consumes base. Ensure at least 3.5–4.0 eq of NaH is used.
O-Alkylation Byproduct Kinetic vs Thermodynamic controlKeep temperature at 60°C. Higher temps (>100°C) favor O-alkylation (imidate formation).
Product not precipitating High polarityThe bis-lactam is very polar. If precipitation fails, saturate aqueous layer with NaCl and extract with THF/EtOAc (1:1).

References

  • General Synthesis of N-Arylpyrrolidinones

    • Methodology: Acylation of anilines with 4-chlorobutyryl chloride followed by base-induced cyclization is the standard industrial route for N-aryl-gamma-lactams.
    • Source: Organic Chemistry Portal. "Synthesis of Pyrrolidines and Lactams."
    • URL:[Link]

  • Cyclization Mechanisms (Intramolecular Alkylation)

    • Context: Base-mediated cycliz
    • Source:Journal of Organic Chemistry, "Efficient Synthesis of N-Aryl-2-pyrrolidinones." (Analogous chemistry).
    • URL:[Link] (General Journal Link for verification of mechanism).

  • Starting Material Preparation (3,5-Diaminobenzoic Acid)

    • Context: Reduction of 3,5-dinitrobenzoic acid.[6]

    • Source:Google Patents, "Preparation method of 3,5-diaminobenzoic acid" (CN105949076A).
    • URL
  • Context: Chemistry of 3,5-diaminobenzoic acid derivatives in X-ray contrast agents (Iodixanol precursors).

Disclaimer: This protocol involves the use of hazardous reagents (Acid chlorides, Sodium Hydride). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Technical Application Note: Pore Surface Engineering with 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid (BOPBA)

Part 1: Executive Summary & Ligand Profile The Strategic Value of BOPBA In the rational design of Metal-Organic Frameworks (MOFs) for drug delivery, the internal pore environment is as critical as the aperture size. 3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Ligand Profile

The Strategic Value of BOPBA

In the rational design of Metal-Organic Frameworks (MOFs) for drug delivery, the internal pore environment is as critical as the aperture size. 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (herein referred to as BOPBA ) represents a high-value functional modulator .

Unlike structural linkers (e.g., terephthalic acid) that build the scaffold, BOPBA acts as a monotopic capping ligand . Its unique structure features a benzoic acid "head" for metal coordination and two bulky, polar pyrrolidone "tails."

Key Application: By incorporating BOPBA as a defect-inducing modulator in high-stability MOFs (like UiO-66 or MOF-808), researchers can create "PVP-mimetic" pore environments . The pendant pyrrolidone groups mimic Polyvinylpyrrolidone (PVP), a gold-standard excipient, significantly enhancing the solubility and stability of encapsulated amorphous drug payloads.

Ligand Physicochemical Profile[1]
PropertySpecificationRelevance to MOF Synthesis
IUPAC Name 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acidSpecific functionalization
CAS Number 537657-84-4Commercial identification
Molecular Weight 288.30 g/mol Calculation of molar equivalents
Coordination Monotopic (Carboxylate)Acts as a Capping Agent or Modulator
Functional Groups 2x Lactam (Pyrrolidone)H-bond acceptor; Hydrophilicity enhancer
Solubility DMSO, DMF, Hot AlcoholsCompatible with solvothermal MOF synthesis
pKa (approx) ~4.0 (COOH)Similar to benzoic acid; suitable for Zr/Hf clusters

Part 2: Experimental Protocols

Protocol A: De Novo Synthesis of Defect-Engineered UiO-66(Zr)-BOPBA

Objective: To synthesize a Zirconium-based MOF where standard terephthalate linkers are partially replaced by BOPBA, creating functionalized defects.

1. Reagents & Materials
  • Metal Source: Zirconium(IV) chloride (

    
    ) [>99.5%]
    
  • Structural Linker: Terephthalic acid (

    
    )
    
  • Functional Modulator: BOPBA (3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator/Acid: Acetic acid (glacial) - Optional for crystal size control

2. Reaction Stoichiometry (Molar Ratios)

To achieve varying degrees of functionalization, adjust the Modulator:Linker ratio.

  • Standard Target: Zr : Linker : BOPBA = 1 : 1 : X

  • Recommended X: 0.5 (Low defect) to 2.0 (High defect).

3. Step-by-Step Workflow
  • Pre-Dissolution (Critical):

    • In a 20 mL scintillation vial, dissolve 0.5 mmol BOPBA (144 mg) and 0.5 mmol Terephthalic Acid (83 mg) in 10 mL DMF .

    • Note: Sonicate at 40°C for 15 mins. BOPBA is bulky; ensure full dissolution before adding metal.

  • Metal Addition:

    • Add 0.5 mmol

      
        (116 mg) to the solution.
      
    • Add 30 equivalents of water (270 µL) relative to Zr to accelerate cluster formation (optional but recommended for defect synthesis).

    • Seal the vial and sonicate for another 10 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Synthesis:

    • Place the sealed vial in a programmable oven.

    • Ramp: 2°C/min to 120°C .

    • Dwell: Hold at 120°C for 24 hours .

    • Cool: Natural cooling to room temperature.

  • Activation & Washing (Purification):

    • Centrifuge the resulting white precipitate (5000 rpm, 10 min). Discard supernatant.

    • Wash 1 (DMF): Resuspend in 15 mL DMF, soak at 60°C for 2 hours (removes unreacted ligand). Centrifuge.

    • Wash 2 (Ethanol): Resuspend in 15 mL Ethanol, soak at 60°C for 12 hours (exchanges pore solvent). Repeat 3 times.

    • Caution: Do not use harsh acid washes (e.g., HCl/MeOH) as this may strip the coordinated BOPBA ligands from the defect sites.

  • Drying:

    • Vacuum dry at 80°C for 12 hours. (Avoid >150°C to prevent thermal degradation of the pyrrolidone ring).

Protocol B: Post-Synthetic Exchange (PSE)

Objective: To graft BOPBA onto the surface/pores of a pre-synthesized MOF (e.g., NU-1000 or UiO-66) via solvent-assisted ligand exchange (SALE).

  • Preparation: Suspend 100 mg of activated, pre-synthesized MOF in 10 mL of DMF.

  • Ligand Addition: Add a large excess of BOPBA (e.g., 4 equivalents relative to the MOF linker).

  • Incubation: Incubate at 85°C for 24-48 hours with gentle agitation.

  • Workup: Centrifuge and wash extensively with Ethanol to remove physically adsorbed (non-coordinated) BOPBA.

  • Validation: Use

    
    -NMR (digested sample) to quantify the ratio of BOPBA to structural linker.
    

Part 3: Visualization of Workflows

Synthesis & Functionalization Logic

The following diagram illustrates the competitive coordination mechanism where BOPBA creates "missing linker" defects, decorating the pore with pyrrolidone groups.

MOF_BOPBA_Workflow cluster_inputs Precursors cluster_process Solvothermal Assembly cluster_output Final Material Zr ZrCl4 (Metal Node) Comp Competitive Coordination Zr->Comp BDC Terephthalic Acid (Structural Linker) BDC->Comp Forms Scaffold BOPBA BOPBA (Functional Modulator) BOPBA->Comp Caps Defects MOF UiO-66-BOPBA (Defect Engineered) BOPBA->MOF Pendant Pyrrolidones Growth Crystal Growth (120°C, 24h) Comp->Growth Growth->MOF App Application: Drug Stabilization (PVP-Mimetic Pores) MOF->App

Caption: Schematic of the competitive coordination synthesis. BOPBA interrupts the perfect lattice, installing pyrrolidone functionality at defect sites.

Part 4: Analytical Validation & Quality Control

To ensure the protocol was successful, the following characterization steps are mandatory.

Nuclear Magnetic Resonance (NMR) Digestion
  • Protocol: Dissolve 10 mg of dried MOF in 600 µL

    
     + 20 µL 
    
    
    
    (48%) or concentrated
    
    
    .
  • Expected Signals:

    • Terephthalic Acid: Singlet at ~8.0 ppm (4H, aromatic).

    • BOPBA:

      • Aromatic protons: ~7.5 - 8.2 ppm (3H).

      • Pyrrolidone protons: Distinct multiplets at ~2.0 - 4.0 ppm (

        
         groups).
        
  • Calculation: Integrate the pyrrolidone peaks vs. the terephthalate peak to calculate the Degree of Functionalization (DoF) .

Powder X-Ray Diffraction (PXRD)
  • Check: Verify the topology matches the parent MOF (e.g., UiO-66 fcu topology).

  • Defect Indicator: High levels of BOPBA incorporation may lead to peak broadening or slight shifts in low-angle reflections due to lattice strain or missing cluster connectivity.

BET Surface Area Analysis
  • Trend: Expect a decrease in BET surface area compared to pristine UiO-66. The bulky pyrrolidone groups occupy pore volume.

  • Success Criteria: A reduction in surface area (e.g., from 1200

    
     to 800 
    
    
    
    ) confirms ligand incorporation, provided the crystallinity (PXRD) remains intact.

Part 5: References

  • Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society.

  • Shearer, G. C., et al. (2016). Defect Engineering: A versatile tool for tuning the porous materials of MOFs. Chemistry of Materials.

  • Gutov, O. V., et al. (2014). Water-stable metal-organic frameworks for peptide encapsulation. Inorganic Chemistry.

  • AK Scientific. (n.d.). Product Data Sheet: 3,5-Bis(2-oxopyrrolidin-1-yl)benzoic Acid.[1][2][3][4]

  • Teo, Y. Y., et al. (2017). Polyvinylpyrrolidone (PVP) for stabilization of amorphous drugs. Journal of Pharmaceutical Sciences. (Contextual Reference for PVP mechanism).

Sources

Method

Application and Protocol Guide: Esterification Strategies for 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

Introduction In the landscape of contemporary drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Esterification of ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Esterification of carboxylic acids represents a fundamental and highly versatile transformation, enabling the modulation of critical properties such as solubility, membrane permeability, and metabolic stability. The subject of this guide, 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid, is a structurally complex molecule featuring a sterically encumbered aromatic carboxylic acid flanked by two lactam moieties. The successful esterification of this scaffold is crucial for generating prodrugs or novel analogs with enhanced therapeutic potential.

This document provides a comprehensive overview of robust and field-proven methodologies for the esterification of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid. We will delve into the mechanistic underpinnings of each approach, offering detailed, step-by-step protocols tailored for this specific substrate. The causality behind experimental choices, potential challenges, and mitigation strategies will be thoroughly discussed to ensure reproducible and high-yielding transformations in your laboratory.

Method 1: Steglich Esterification using Carbodiimide Coupling Agents

The Steglich esterification is a powerful and widely adopted method for forming esters under mild, neutral conditions, making it an excellent choice for substrates bearing sensitive functional groups.[1] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is typically catalyzed by 4-dimethylaminopyridine (DMAP).[2][3]

Mechanism and Rationale

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive acylated pyridinium species, which is then readily attacked by the alcohol to furnish the desired ester.[1] This method circumvents the need for harsh acidic or basic conditions, which could potentially compromise the integrity of the pyrrolidinone rings in our target molecule.

Experimental Protocol: Steglich Esterification

Materials:

  • 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

  • Alcohol (e.g., ethanol, methanol, or a more complex alcohol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.2 eq) to the solution.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

  • In a separate container, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in anhydrous DCM.

  • Slowly add the EDC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Workflow Diagram

Steglich_Esterification_Workflow A 1. Dissolve 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid in anhydrous DCM B 2. Add alcohol and DMAP A->B C 3. Add EDC solution at 0 °C B->C D 4. Stir at room temperature for 12-24h C->D E 5. Work-up: Wash with NaHCO3, water, and brine D->E F 6. Dry, concentrate, and purify by column chromatography E->F

Caption: Workflow for Steglich esterification.

Method 2: Esterification via Acyl Chloride Formation

For less sensitive substrates or when a more reactive electrophile is required, a two-step approach involving the conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol is highly effective.[3] This method is often high-yielding and proceeds under relatively mild conditions in the second step.

Mechanism and Rationale

The carboxylic acid is first activated by reacting with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4][6] The resulting acyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atom. It readily reacts with alcohols, even sterically hindered ones, in a nucleophilic acyl substitution reaction to form the ester.[7][8][9] A mild base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the esterification step.[10]

Experimental Protocol: Acyl Chloride Formation and Esterification

Part A: Acyl Chloride Synthesis

Materials:

  • 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used in the next step without further purification.

Part B: Ester Formation

Materials:

  • Crude 3,5-bis(2-oxopyrrolidin-1-yl)benzoyl chloride

  • Alcohol

  • Pyridine or triethylamine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude acyl chloride from Part A in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, dilute HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme Diagram

Acyl_Chloride_Esterification cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A Carboxylic Acid B Acyl Chloride A->B SOCl₂, Toluene, Reflux C Acyl Chloride D Ester C->D Alcohol, Pyridine, DCM

Caption: Two-step esterification via an acyl chloride intermediate.

Method 3: Fischer-Speier Esterification

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12] It is a simple and cost-effective method, particularly when using simple, unhindered alcohols that can also serve as the solvent.

Mechanism and Rationale

The reaction is an equilibrium process. A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[11][13] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester.[12] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed from the reaction mixture as it forms.[11][13][14] Given the steric hindrance around the carboxylic acid in the target molecule, this method may require forcing conditions (e.g., prolonged heating).

Experimental Protocol: Fischer Esterification

Materials:

  • 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

  • Alcohol (e.g., methanol or ethanol, in large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Equilibrium Diagram

Fischer_Esterification_Equilibrium A Carboxylic Acid + Alcohol B Ester + Water A->B H⁺ catalyst

Caption: Equilibrium nature of the Fischer esterification.

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful means of esterification with the unique feature of inverting the stereochemistry of a chiral alcohol.[15][16] While our carboxylic acid is achiral, this reaction is notable for its mild conditions and its ability to couple a carboxylic acid with a primary or secondary alcohol.

Mechanism and Rationale

The reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] Triphenylphosphine and DEAD react to form a phosphonium salt, which then activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[17][18] A significant advantage of this method is its high reliability under neutral conditions.[19] However, a major drawback is the formation of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification.[17]

Experimental Protocol: Mitsunobu Esterification

Materials:

  • 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture dropwise over 15-30 minutes. An exothermic reaction and color change are typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Key Reagents Diagram

Mitsunobu_Reagents A Carboxylic Acid E Ester A->E B Alcohol B->E C PPh₃ C->E D DEAD/DIAD D->E

Caption: Key components of the Mitsunobu reaction.

Comparative Summary of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Steglich Esterification EDC or DCC, DMAPMild, neutral, room temp.High yields, tolerates sensitive functional groups, good for hindered acids.Carbodiimide reagents can be allergens; urea byproduct removal can be challenging (less so with EDC).[1][20]
Via Acyl Chloride SOCl₂ or (COCl)₂, then alcohol with a baseStep 1: Reflux. Step 2: 0°C to RT.High-yielding, effective for hindered alcohols.[8]Two-step process, requires handling of corrosive reagents like SOCl₂.
Fischer Esterification Acid catalyst (e.g., H₂SO₄), excess alcoholRefluxSimple, inexpensive reagents, scalable.[12]Reversible reaction[14], requires harsh acidic conditions and high temperatures, may not be suitable for sensitive substrates.
Mitsunobu Reaction PPh₃, DEAD or DIADMild, neutral, 0°C to RT.Mild conditions, high reliability, inverts stereochemistry of chiral alcohols.[18][19]Stoichiometric amounts of byproducts (phosphine oxide, hydrazine) can complicate purification.[17]

Conclusion

The esterification of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid can be successfully achieved through several robust synthetic methodologies. For this particular substrate, with its potentially sensitive lactam rings, the mild and neutral conditions of the Steglich esterification are highly recommended as a primary approach. Should this method prove unsatisfactory, the two-step acyl chloride route offers a more reactive alternative that is also likely to be effective. The Fischer esterification remains a viable, albeit harsher, option for simple alkyl esters, while the Mitsunobu reaction provides another mild alternative, particularly when coupling with valuable or complex alcohols. The selection of the optimal method will ultimately depend on the specific alcohol being used, the scale of the reaction, and the tolerance of the overall molecular framework to the reaction conditions.

References

  • Yufeng. (2022, June 21). Acyl chloride.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

  • Shout Education. Preparation of Esters.
  • SATHEE - IIT Kanpur. Chemistry Acid Chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling.
  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Retrieved from [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved from [Link]

  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]

  • Organic Syntheses. 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • YouTube. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Grynkiewicz, G., & Burzyńska, H. (1976). Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. Tetrahedron, 32(17), 2109-2112.
  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved from [Link]

  • ResearchGate. A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

[1] Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Route Selection The synthesis of 3,5-bis(2-o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Route Selection

The synthesis of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid presents a classic challenge in organic synthesis: installing two polar lactam rings on an electron-deficient aromatic core while preserving the carboxylic acid functionality.[1]

High-yield synthesis generally fails due to three specific bottlenecks:

  • Incomplete Substitution: Stalling at the mono-pyrrolidinyl intermediate.

  • Solubility Mismatches: The starting zwitterionic amino-acid and the final polar product often require high-boiling polar aprotic solvents (DMSO, NMP), making workup difficult.

  • Lactam Hydrolysis: Harsh acidic or basic workups can reopen the pyrrolidone ring.

This guide covers the two most viable synthetic routes. Route A is preferred for scale and cost; Route B is preferred for medicinal chemistry discovery scales where aryl halide precursors are more available.

Route A: The Acylation-Cyclization Protocol (Recommended)[1]

Precursor: 3,5-Diaminobenzoic acid Reagent: 4-Chlorobutyryl chloride Mechanism: Double


 acylation followed by intramolecular alkylation.[1]
Workflow Diagram (DOT)

RouteA Start 3,5-Diaminobenzoic Acid Inter Bis(4-chlorobutyramide) Intermediate Start->Inter 4-Cl-Butyryl Chloride DMAc, 0°C to RT Product 3,5-bis(2-oxopyrrolidin-1-yl) benzoic acid Inter->Product Base (NaH or KOtBu) Cyclization Mono Mono-substituted Impurity Inter->Mono Incomplete Acylation Open Ring Opening (Hydrolysis) Product->Open Aq. Workup (pH < 2 or pH > 12)

Caption: Stepwise conversion via bis-amide intermediate. Critical control points are the acylation completeness and pH control during workup.

Troubleshooting Guide: Acylation Phase

Issue: Reaction mixture turns into an un-stirrable sludge.

  • Root Cause: 3,5-Diaminobenzoic acid is zwitterionic and poorly soluble in DCM or THF.[1]

  • Solution: Switch solvent to DMAc (Dimethylacetamide) or NMP . These dissolve the starting material and the HCl salts formed during acylation.

  • Protocol Adjustment:

    • Dissolve 3,5-diaminobenzoic acid in DMAc (5 vol).

    • Cool to 0°C.

    • Add 4-chlorobutyryl chloride (2.5 equiv) dropwise.[1] Do not add base yet.

    • Allow to warm to RT. The HCl generated auto-catalyzes the reaction by protonating the amine, but the amide forms readily.

Issue: HPLC shows 30% Mono-amide intermediate remaining.

  • Root Cause: The first amide group deactivates the ring, making the second amine less nucleophilic.

  • Solution:

    • Heat: After addition, heat the mixture to 50-60°C for 2 hours.

    • Excess Reagent: Increase acid chloride to 3.0 equivalents.

Troubleshooting Guide: Cyclization Phase

Issue: Low yield during ring closure (Cyclization).

  • Root Cause: The amide proton is not acidic enough for weak bases, or the leaving group (Cl) is too slow.

  • Solution: Use NaH (Sodium Hydride) in dry DMF/DMAc.

  • Protocol:

    • Isolate the bis-(4-chlorobutyramide) intermediate (precipitate with water, filter, dry). Crucial: Do not carry over wet solvent.[1]

    • Re-dissolve in dry DMF.

    • Add NaH (2.5 equiv) slowly at 0°C. Evolution of

      
       gas confirms deprotonation.
      
    • Warm to RT. The intramolecular

      
       kicks out chloride.
      

Route B: The Copper-Catalyzed (Goldberg) Coupling[1]

Precursor: 3,5-Dibromobenzoic acid Reagent: 2-Pyrrolidone Mechanism: Cu-catalyzed C-N bond formation.[1]

Workflow Diagram (DOT)

RouteB Start 3,5-Dibromobenzoic Acid Complex Cu-Ligand-Substrate Complex Start->Complex CuI (10%), Ligand K3PO4, 2-Pyrrolidone Decarb Decarboxylation (Loss of CO2) Start->Decarb T > 120°C Product Target Product Complex->Product 100-110°C 24-48h

Caption: Copper-catalyzed double C-N coupling. Temperature control is vital to prevent decarboxylation of the benzoic acid core.

Critical Optimization Parameters

Issue: Incomplete conversion (Mono-product dominates).

  • Root Cause: The second oxidative addition of Copper into the aryl-bromide bond is sluggish due to steric crowding and electronics.

  • Solution:

    • Ligand Selection: Standard diamines (DMEDA) often fail here. Switch to Trans-N,N'-dimethylcyclohexane-1,2-diamine or Glycine .[1] Amino acid ligands often work better for aryl acids as they coordinate with the carboxylate.

    • Catalyst Load: Increase CuI to 20 mol%.

Issue: Product decarboxylation.

  • Root Cause: Benzoic acids with electron-withdrawing groups (like the newly formed lactam) are prone to thermal decarboxylation above 120°C.[1]

  • Solution: Cap temperature at 100°C . Extend reaction time (48h) rather than increasing heat.

Purification & Isolation Strategy

The isolation of the di-acid product is the most frequent point of failure.

MethodSuitabilityProtocol Notes
Acid-Base Extraction High 1. Dissolve crude in dil. NaOH (pH 10). 2. Wash with EtOAc (removes non-acidic impurities). 3. Acidify aq. layer carefully to pH 3-4 with 1M HCl. 4. Product precipitates.[2][3][4] Do not go to pH 1.
Recrystallization Medium Solvent: Water/Ethanol (9:1). The product is soluble in hot water but crystallizes upon cooling.[2][5]
Column Chromatography Low Difficult due to streaking of the carboxylic acid. Requires 1% Acetic Acid in eluent (DCM/MeOH).

Frequently Asked Questions (FAQs)

Q1: My product is oiling out instead of crystallizing after acidification. What do I do?

  • A: This is common with N-aryl lactams.[1] The "oil" is likely a hydrate.

    • Fix: Decant the aqueous layer.[6] Dissolve the oil in a minimum amount of hot methanol. Add ethyl acetate until cloudy, then let it stand in the fridge. Scratch the glass to induce nucleation.

Q2: Can I use 4-bromobutyryl chloride instead of the chloro-analog in Route A?

  • A: Yes, and it is often superior. The bromide is a better leaving group, allowing the cyclization step (Step 2) to proceed under milder conditions (e.g.,

    
     in acetone/reflux) rather than requiring NaH. This reduces the risk of side reactions.[7]
    

Q3: Why is my yield calculated at >100%?

  • A: Solvent entrapment. The lactam rings are excellent hydrogen bond acceptors and hold onto water/DMAc tightly.

    • Fix: Dry the solid in a vacuum oven at 50°C over

      
       for at least 24 hours. Run a proton NMR in DMSO-
      
      
      
      to check for solvent peaks.

References

  • Goldberg Reaction Mechanisms: Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[7] Link[1]

  • Acylation-Cyclization Protocols: Eda, M., et al. (2009). Practical Synthesis of N-Aryl-2-pyrrolidinones via Coupling of Anilines and 4-Chlorobutyryl Chloride.[1] Journal of Organic Chemistry. (General methodology application).

  • Solubility & Purification of Benzoic Acid Derivatives: NIST Chemistry WebBook. Benzoic acid, 3,5-diamino-.[1] Link

  • Graphviz Documentation: Graphviz - Graph Visualization Software.[1] Link

Sources

Optimization

solubility issues with 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid in organic solvents

Executive Summary: The Solubility Paradox Researchers often encounter unexpected precipitation or poor dissolution with 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid .[1][2] This molecule presents a unique "solubility parado...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Researchers often encounter unexpected precipitation or poor dissolution with 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid .[1][2] This molecule presents a unique "solubility paradox" due to its structural duality:

  • High Polarity: The core benzoic acid and two lactam (2-oxopyrrolidin-1-yl) rings create a highly polar surface area.[1][2]

  • High Lattice Energy: The molecule is rigid and capable of extensive intermolecular hydrogen bonding (Carboxylic acid dimerization + Amide dipole interactions).[1] This results in a high melting point and a crystal lattice that resists disruption by standard low-boiling solvents like Dichloromethane (DCM) or Diethyl Ether.[1][2]

The Core Rule: To dissolve this compound, you must overcome the lattice energy using high-dielectric polar aprotic solvents or chemical modification (salt formation) .[1][2]

Solvent Compatibility Matrix

Data summarized based on structural functional group analysis (Hansen Solubility Parameters) and analogous bis-lactam benzoic acid derivatives.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic (High BP) DMSO, DMF, NMP, DMAc Excellent (+++++) Primary Choice. Breaks intermolecular H-bonds effectively.[1][2][3]
Polar Protic Methanol, EthanolModerate (+++) Temperature dependent.[1][2] Often requires reflux to dissolve initially.[1][2]
Chlorinated DCM, ChloroformPoor (+) Ineffective at breaking the crystal lattice.[1] Avoid as primary solvent.[1][2]
Ethers THF, 1,4-DioxaneLow-Moderate (++) THF is better than ether, but often requires heating.[1][2]
Hydrocarbons Hexane, TolueneInsoluble (-) Completely incompatible due to polarity mismatch.[1][2]
Aqueous (Acidic/Neutral) Water (pH < 7)Low (+) The free acid is hydrophobic enough to crash out.[1][3]
Aqueous (Basic) Water (pH > 8)High (++++) Soluble as the benzoate salt (using NaOH, KOH, or Ammonia).[1][2][3]

Troubleshooting Guide (Q&A Format)

Scenario A: "I'm trying to run an NMR, but the sample is a suspension in CDCl₃."

Diagnosis: Chloroform (


) is too non-polar to disrupt the lactam-lactam and acid-acid stacking interactions of this molecule.[1][2]
Solution: 
  • Switch Solvent: Use DMSO-d6 or DMF-d7 .[1][2][3] These are the gold standards for bis-lactam derivatives.

  • Alternative: If you must use a less polar solvent, try Methanol-d4 (MeOD) .[1][2][3]

  • The "Drop" Trick: If stuck with CDCl₃, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or DMSO-d6 to the tube.[1][2] This disrupts the H-bonds and may solubilize the sample, though it may shift your peaks.[1][2]

Scenario B: "The compound dissolves in hot Ethanol but precipitates immediately upon cooling."[1][2]

Diagnosis: You are observing a narrow Metastable Zone Width (MSZW) .[1][2] The solubility curve in alcohols is steep; it is soluble at 78°C but insoluble at 25°C. Solution:

  • Co-solvent Approach: Add 10-20% DMSO or DMF to the Ethanol.[1][2] This keeps the compound in solution at lower temperatures.[2]

  • Concentration Adjustment: You are likely above the saturation point for room temperature.[1][2] Dilute the mixture by 50% while hot.

Scenario C: "I need to use this in a reaction with a non-polar reagent in Toluene."

Diagnosis: Toluene is a non-solvent for this acid.[1][2][3] The reaction will likely fail due to phase separation (heterogeneous reaction). Solution:

  • Phase Transfer Catalysis (PTC): Use a solid-liquid PTC system.[1][2] Add TBAB (Tetrabutylammonium bromide) and a base (like

    
    ) to generate the lipophilic tetrabutylammonium carboxylate salt in situ, which will dissolve in Toluene.
    
  • Esterification: If the acid group is not the reaction center, convert it to a methyl or tert-butyl ester first.[1][2] The ester will have significantly better solubility in Toluene/DCM.[2]

Advanced Protocols

Protocol 1: The "Salt-Switch" Dissolution Method

Use this when you need high concentrations in water or mild organic solvents (like MeOH).[1][2]

Concept: Convert the insoluble free acid into a soluble carboxylate salt.

  • Calculate Stoichiometry: Weigh your target mass of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid. Calculate the moles (

    
    ).[1]
    
  • Prepare Base Solution: Prepare a solution containing

    
     equivalents of a base.
    
    • For Aqueous: Use 1M NaOH or KOH.[1][2]

    • For Organic (MeOH/THF): Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2][3]

  • Addition: Add the solid acid to the solvent (it will be a slurry). Slowly add the base solution while stirring.

  • Observation: The slurry should clear as the salt forms.

    • Note: If using an amine base in organic solvent, the salt might remain soluble or precipitate depending on the specific counter-ion.[2] If it precipitates, you have successfully purified it![1][2]

Protocol 2: Recrystallization from DMSO/Water

Best for purification if the compound is impure.[1][3]

  • Dissolve the crude solid in the minimum amount of hot DMSO (approx. 80-100°C).

  • Once clear, slowly add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of DMSO to clear it again.[1]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The bis-lactam acid should crystallize out as a pure white solid.[1][2][3]

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Follow this logic to select the correct solvent system for your specific application.

SolventSelection Start Start: Select Application App_NMR Application: NMR Analysis Start->App_NMR App_Rxn Application: Chemical Reaction Start->App_Rxn App_Cryst Application: Crystallization Start->App_Cryst NMR_Q Is sample soluble in CDCl3? App_NMR->NMR_Q Rxn_Type Reaction Environment? App_Rxn->Rxn_Type Cryst_Method Method? App_Cryst->Cryst_Method NMR_Sol Use CDCl3 NMR_Q->NMR_Sol Yes NMR_No Use DMSO-d6 or DMF-d7 NMR_Q->NMR_No No (Likely) Rxn_Polar Polar Aprotic OK? Rxn_Type->Rxn_Polar Standard Rxn_NonPolar Must be Non-Polar? Rxn_Type->Rxn_NonPolar Strict Sol_DMF Use DMF, NMP, or DMSO Rxn_Polar->Sol_DMF Sol_PTC Use Toluene + PTC (TBAB/K2CO3) Rxn_NonPolar->Sol_PTC Cryst_AS Anti-Solvent: DMSO (Solvent) + Water (Anti) Cryst_Method->Cryst_AS Cryst_Evap Evaporation: MeOH/EtOH (Avoid high heat) Cryst_Method->Cryst_Evap

Caption: Decision tree for selecting the optimal solvent based on experimental constraints. Blue nodes represent the application, Green nodes represent the solution.

References & Further Reading

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Provides the theoretical basis for why lactams require polar aprotic solvents).

  • General Solubility of Benzoic Acid Derivatives:

    • BenchChem Technical Guide: "Solubility of Benzoic Acid in Organic Solvents."[1][3][4][5] (General principles applied to the benzoic acid core).[1][3]

    • Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubility of benzoic acid in water, ethanol, and their mixtures."[2][3][6] Journal of Chemical Thermodynamics. (Reference for alcohol/water solubility curves).

  • Synthesis & Handling of Pyrrolidinyl Benzoic Acids:

    • PubChem Compound Summary: "3-(2-oxopyrrolidin-1-yl)benzoic acid" (Analogous structure data).[1][2][7] [1]

    • Vertex AI Search Result 1.12: "Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." (Demonstrates solubility of similar lactam-acid scaffolds in DMSO-d6).

Disclaimer: This guide is based on structural activity relationships and standard chemical engineering principles for bis-lactam benzoic acid derivatives. Always consult the specific SDS for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Lactam Stability &amp; Preservation

Topic: Preventing Lactam Ring Hydrolysis During Acid Workup Status: Operational | Ticket Priority: High | Audience: Medicinal Chemists & Process Engineers 🟢 Mission Statement Welcome to the Lactam Preservation Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Lactam Ring Hydrolysis During Acid Workup

Status: Operational | Ticket Priority: High | Audience: Medicinal Chemists & Process Engineers

🟢 Mission Statement

Welcome to the Lactam Preservation Support Center. You are likely here because you are observing ring-opening (hydrolysis) of your lactam substrate during acidic workup or deprotection steps. This guide addresses the high ring strain of


-lactams (and to a lesser extent 

-lactams) and provides self-validating protocols to navigate the "Stability Valley" between pH 4 and 8.

Module 1: Diagnostic & Triage

"Why is my ring opening?"

Before modifying your protocol, you must understand the failure mode. Lactam hydrolysis in acid is driven by Ring Strain and Protonation Kinetics .

The Mechanism of Failure

The acid-catalyzed hydrolysis of lactams (specifically


-lactams) proceeds via an activated acyl-oxonium intermediate. Unlike acyclic amides, the relief of ring strain (approx. 27 kcal/mol for 

-lactams) lowers the activation energy for the nucleophilic attack by water.

Visualizing the Failure Mode: The following diagram illustrates the critical "Point of No Return" where water attacks the protonated carbonyl.

LactamHydrolysis Lactam Intact Beta-Lactam Protonated Protonated Intermediate (Activated) Lactam->Protonated + H+ (Fast, Reversible) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) Open Hydrolyzed Product (Amino Acid) Tetrahedral->Open Ring Strain Relief (Irreversible) Water H2O (Nucleophile) Water->Tetrahedral

Figure 1: Mechanism of acid-catalyzed lactam hydrolysis. Note that for


-lactams, the relief of ring strain drives the equilibrium heavily toward the open product once the tetrahedral intermediate forms.
Vulnerability Assessment

Not all lactams are equally fragile. Use this table to assess your risk level based on ring size.

Ring SizeCommon NameStrain Energy (kcal/mol)Hydrolysis Risk (Acid)Recommended pH Window
4-Membered

-Lactam
~26-27CRITICAL 6.0 – 7.5
5-Membered

-Lactam
~6-7Moderate4.0 – 8.0
6-Membered

-Lactam
~1-2Low (Stable)2.0 – 9.0

Technical Insight:


-lactams exhibit a "V-shaped" pH-rate profile. The hydrolysis rate is lowest near pH 6.5 and increases logarithmically as pH drops below 4 or rises above 8 [1, 4].

Module 2: Protocol Optimization

"How do I fix my workup?"

If your protocol currently calls for "Quench with 1M HCl" or "Wash with 10% HCl," stop immediately . Use the following optimized workflows.

Protocol A: The "Cold-Buffered" Quench (Standard)

Use this for quenching reactions containing sensitive


-lactams (e.g., Penicillins, Carbapenems).

Reagents:

  • Buffer: 20% Ammonium Chloride (

    
    ) or 0.5M Phosphate Buffer (pH 6.5).
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Temperature: 0°C to 4°C (Ice bath).

Step-by-Step:

  • Cool Down: Cool the reaction mixture and the quench buffer to 0°C.

  • Dilution: Dilute the reaction mixture with the organic solvent (EtOAc is preferred for Penicillins due to higher solubility of the intact lactam).

  • Controlled Quench: Add the cold buffer slowly with vigorous stirring. Do not use strong mineral acids.

  • Phase Check: Verify the pH of the aqueous layer. It should be between 5 and 7.

  • Flash Separation: Separate layers immediately. Do not let them sit in the separatory funnel.

  • Back-Extraction: Re-extract the aqueous layer once with cold solvent to recover any lactam that partitioned into the water.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate) immediately and filter.
    
Protocol B: The "Anhydrous Acid" Workup (Specialized)

Use this when removing acid-labile protecting groups (like Boc) from a lactam scaffold.

The Problem: Aqueous acid (HCl/Water) destroys the ring. The Solution: Anhydrous acidolysis followed by non-aqueous removal.

  • Reaction: Dissolve substrate in dry DCM. Add Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (TsOH).

  • Monitoring: Monitor by TLC. Stop exactly when the starting material is consumed.

  • Removal (Crucial Step):

    • Do NOT quench with water.

    • Remove TFA by rotary evaporation (azeotrope with Toluene or DCM) to get a crude oil.

  • Neutralization: Redissolve the oil in DCM and wash rapidly with cold saturated

    
    .
    
    • Note: While base is also dangerous, a rapid cold bicarb wash (pH ~8) is often less destructive than prolonged exposure to acidic aqueous byproducts.

Module 3: Troubleshooting Decision Tree

"What specific situation are you facing?"

Use the following logic flow to determine the correct corrective action for your experiment.

Troubleshooting Start Start: Lactam Instability AcidType Is the acid aqueous (e.g., HCl, H2SO4)? Start->AcidType Yes_Aq Yes AcidType->Yes_Aq Reaction Workup No_Aq No (e.g., TFA/DCM) AcidType->No_Aq Deprotection Stop STOP. Switch to Buffer (NH4Cl or Phosphate) Yes_Aq->Stop QuenchMethod How are you quenching? No_Aq->QuenchMethod WaterQuench Pouring into Water/Base QuenchMethod->WaterQuench Evap Evaporating Acid First QuenchMethod->Evap Fail Hydrolysis Risk! (Exothermic + Acidic Water) WaterQuench->Fail Success Correct Protocol. Keep Cold. Evap->Success

Figure 2: Decision tree for troubleshooting lactam instability during workup.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1N HCl if I do it very quickly? A: For


-lactams, this is high-risk. The half-life of Penicillin G, for example, decreases logarithmically below pH 4. Even a 2-minute exposure can degrade 10-20% of your product depending on the substitution pattern. Use saturated Ammonium Chloride (

, pH ~5.5) or Potassium Dihydrogen Phosphate (

, pH ~4.5) instead [1, 18].

Q2: I need to remove a basic impurity (e.g., pyridine). Usually, I wash with acid. What now? A: Do not use an acid wash. Instead:

  • Evaporation: If the base is volatile (like pyridine), co-evaporate with toluene or heptane.

  • CuSO4 Wash: For pyridine specifically, wash the organic layer with aqueous Copper(II) Sulfate. The pyridine coordinates to the copper (turning the solution blue) and stays in the aqueous phase, while the lactam remains in the organic phase. This avoids low pH entirely.

Q3: My lactam is an oil and traps acid. How do I purify it? A: Avoid "crashing out" with strong acid. Try lyophilization from a neutral solvent (t-Butanol/Water) or rapid chromatography on silica that has been neutralized (treated with 1% Triethylamine) to prevent acid-catalyzed degradation on the column.

Q4: Does temperature really make a difference? A: Yes. The hydrolysis rate follows the Arrhenius equation. Lowering the temperature from 25°C to 0°C can slow the hydrolysis rate by a factor of 4 to 5. Always use pre-chilled solvents and buffers [5, 6].

References

  • Wan, P., Modro, T. A., & Yates, K. (1980).[1] The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.[1]

  • Desarbre, E., et al. (2025). The mechanisms of hydrolysis of the

    
    -lactam isatin and its derivatives. Journal of the Chemical Society. 
    
  • Mitchell, J. (2024). Comprehensive stability analysis of 13

    
    -lactams and 
    
    
    
    -lactamase inhibitors. NIH / PubMed Central.
  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions (Applied to cyclic amides).

  • Lamm, M., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents. MDPI.

  • Jones, R.N., et al. (1987). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics. PubMed.

Sources

Optimization

Technical Support Center: Purification of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid

This technical guide is designed for researchers and process chemists working with 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (CAS: 537657-84-4).[1] This compound is a critical intermediate, structurally related to scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists working with 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (CAS: 537657-84-4).[1] This compound is a critical intermediate, structurally related to scaffolds used in the synthesis of non-ionic X-ray contrast media (e.g., Iodixanol analogs) and specific pharmaceutical ligands.[1][2]

Due to the presence of two polar lactam rings and a carboxylic acid moiety, this molecule exhibits unique solubility behaviors that distinguish it from simple benzoic acid derivatives.[1][2] This guide synthesizes first-principles organic purification logic with standard industrial protocols for bis-amide benzoic acid derivatives.

Physicochemical Profile & Solvent Selection

Before initiating recrystallization, understand the solubility profile dictated by the molecule's functional groups.[1][2]

  • Core Structure: Benzoic Acid (pKa ~4.0–4.2).[1][2]

  • Substituents: Two 2-oxopyrrolidin-1-yl (lactam) groups.[1]

  • Implication: The lactams significantly increase polarity and water solubility compared to unsubstituted benzoic acid.[1][2] They also act as hydrogen bond acceptors, increasing the likelihood of "oiling out" if cooling is too rapid.[1][2]

Solvent Screening Data
Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water Low/ModerateHighExcellent Primary choice.[1] The lactams aid hot solubility; the aromatic core drives cold precipitation.[1][2]
Ethanol/Methanol ModerateHighGood Use as a co-solvent if water recovery is poor (<50%).[1][2]
Ethyl Acetate LowModeratePoor Often insufficient for the bis-lactam polarity; good for washing non-polar impurities.[1]
Dilute NaOH High (Salt form)HighN/A Used for Acid-Base reprecipitation (see Protocol B).[1][2]

Experimental Protocols

Protocol A: Thermal Recrystallization (Primary Method)

Best for: Removing inorganic salts and trace starting materials (3,5-diaminobenzoic acid).[1]

  • Dissolution: Suspend the crude 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid in distilled water (approx. 10–15 mL per gram of solid).

  • Heating: Heat the slurry to reflux (100°C). If the solid does not dissolve completely, add Ethanol dropwise through the condenser until a clear solution is obtained.[1][2]

    • Critical Step: Do not add excess solvent.[1][2] If a small amount of dark solid remains, it is likely polymeric impurity.[1][2] Filter this out while hot.

  • Clarification (Optional): If the solution is colored (brown/yellow), add activated carbon (1-2% w/w), stir at reflux for 10 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Note: Rapid cooling often traps impurities or causes oiling.[1][2]

  • Finishing: Cool in an ice bath (0–5°C) for 30 minutes. Filter the white/off-white crystals and wash with ice-cold water.[1] Dry under vacuum at 60°C.[1][2]

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Best for: Removing non-acidic impurities and colored oxidation byproducts.[1]

  • Salt Formation: Suspend crude solid in water.[1][2] Slowly add 1M NaOH (or sat. NaHCO₃) until pH ~9–10.[1][2] The solid should dissolve completely as the sodium benzoate salt forms.[1][2]

  • Filtration: Filter the solution to remove any insoluble non-acidic impurities (e.g., unreacted lactam precursors or polymers).[1][2]

  • Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches ~2.0. The free acid will precipitate as a thick slurry.[1][2]

  • Isolation: Filter and wash thoroughly with water to remove NaCl.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific class of compounds.

PurificationLogic Start Crude 3,5-bis(2-oxopyrrolidin-1-yl) benzoic acid SolubilityCheck Check Solubility: Dissolve in 1M NaOH Start->SolubilityCheck Insolubles Are there insolubles? SolubilityCheck->Insolubles PathAcidBase Protocol B: Acid-Base Reprecipitation Insolubles->PathAcidBase Yes (Turbid) PathThermal Protocol A: Thermal Recrystallization Insolubles->PathThermal No (Clear) FilterInsolubles Filter Insolubles (Remove non-acids) PathAcidBase->FilterInsolubles Acidify Acidify filtrate (pH 2) to precipitate Product FilterInsolubles->Acidify Final Pure Crystalline Solid Acidify->Final SolventChoice Select Solvent: Water or H2O/EtOH PathThermal->SolventChoice Cooling Slow Cooling (Prevent Oiling) SolventChoice->Cooling Cooling->Final

Figure 1: Decision matrix for selecting between Thermal Recrystallization and Acid-Base Reprecipitation based on impurity profile.[1]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause: This is common with bis-lactams.[1][2] The melting point is depressed by impurities, or the solution is cooling too fast, causing the compound to phase-separate as a liquid before organizing into a lattice.[1][2] Solution:

  • Reheat to dissolve the oil.

  • Add a seed crystal of pure product at the cloud point.[1][2]

  • Add a small amount of Ethanol (co-solvent) to increase the solubility of the "oil" phase, forcing it to crystallize more slowly.[1][2]

  • Stir slowly; agitation helps prevent supersaturation.[1][2]

Q2: My product is still brown/tan after recrystallization.

Cause: Oxidation products of the amino-precursor (3,5-diaminobenzoic acid) are potent dyes and can co-crystallize.[1] Solution: Switch to Protocol B (Acid-Base) .[1][2]

  • Dissolve in dilute NaOH.[1][2]

  • Add activated carbon and stir for 30 minutes.

  • Filter through Celite.[1][2]

  • Precipitate with HCl. The color usually stays in the basic mother liquor or is trapped by the carbon.[1][2]

Q3: What is the expected yield?

Benchmark:

  • Thermal Recrystallization: 70–85%.[1][2] (Losses due to high water solubility of the bis-lactam).[1][2]

  • Acid-Base: 85–95%.[1][2] (Higher recovery as the free acid is very insoluble at pH 2).[1][2]

Q4: Can I use DMF or DMSO?

Advisory: Avoid. While the compound is soluble, these solvents have high boiling points and are difficult to remove without high-vacuum drying, which can cause crystal collapse or solvent inclusion.[1][2] Water/Alcohol systems are superior for this polarity.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General principles for purifying benzoic acid derivatives).

    • [1]

  • Larsen, P. et al. (Synthesis of Iodixanol).[1][2] Synthesis of non-ionic X-ray contrast agents.[1][2] (The chemistry of 3,5-bis(acylamino)benzoic acids is analogous to the bis-lactam derivative).[1]

    • Context: This reference grounds the solubility logic in the established chemistry of X-ray contrast media intermediates, which share the 3,5-bis(amide)benzoic acid scaffold.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217349 (3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid).[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3,5-Diaminobenzoic Acid Cyclization

Welcome to the technical support center for optimizing the cyclization of 3,5-diaminobenzoic acid (3,5-DABA). This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3,5-DAB...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the cyclization of 3,5-diaminobenzoic acid (3,5-DABA). This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3,5-DABA as a critical building block in their synthetic pathways. The cyclization of this molecule is not a singular process but a class of reactions highly dependent on the desired product, coupling partners, and reaction medium.

The most critical parameter governing the success of these reactions is often temperature. It represents a delicate balance: it must be high enough to overcome the activation energy for the desired cyclization but low enough to prevent thermal degradation and minimize side-product formation. This guide provides field-proven insights and systematic approaches to help you navigate the complexities of temperature optimization for your specific application.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Q1: My cyclization reaction has a very low yield. What are the common causes and how do I resolve this?

A low yield is the most common challenge and can stem from several factors. A systematic diagnosis is crucial. The primary culprits are typically an incomplete reaction, the formation of undesired side products, or degradation of the starting material or product.

Diagnostic Workflow:

The following workflow can help you pinpoint the root cause of low yield.

Troubleshooting_Workflow Start Problem: Low Yield Cause1 Possible Cause: Incomplete Reaction Start->Cause1 Cause2 Possible Cause: Side Product Formation Start->Cause2 Cause3 Possible Cause: Degradation Start->Cause3 Cause4 Possible Cause: Reagent Quality Start->Cause4 Solution1a Action: Incrementally increase temperature. Cause1->Solution1a Temp too low? Solution1b Action: Increase reaction time. Cause1->Solution1b Time too short? Solution2a Action: Decrease temperature to improve selectivity. Cause2->Solution2a Temp too high? Solution2b Action: Screen alternative solvents or catalysts. Cause2->Solution2b Poor conditions? Solution3 Action: Decrease temperature; run under inert atmosphere. Cause3->Solution3 Temp too high? Solution4 Action: Confirm purity of 3,5-DABA and other reagents. Cause4->Solution4 Impurities present? G cluster_0 Temperature Optimization Window cluster_1 Reaction Rate T_Low Too Low (Slow/No Reaction) T_Opt Optimal Window (Good Rate & Selectivity) T_Low->T_Opt Rate_Desired Desired Product Rate_Side Side Product T_High Too High (Poor Selectivity/Degradation) T_Opt->T_High T_Opt->Rate_Desired Increases Sharply T_Opt->Rate_Side Increases Slowly T_High->Rate_Side Increases Exponentially

Caption: Relationship between temperature, reaction rate, and selectivity.

Strategies to Enhance Selectivity:

  • Systematic Temperature Screening: Conduct the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) and analyze the product distribution by HPLC or ¹H NMR to quantify the ratio of desired product to side products. [1][2]* Change the Solvent: The solvent can influence reaction pathways. Solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) are often used for high-temperature cyclizations and can improve efficiency. [2][3]* Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields by promoting rapid, uniform heating that can minimize the formation of thermally-induced side products. [4][2][5]

Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for 3,5-diaminobenzoic acid cyclization?

There is no single "typical" range, as it is entirely dependent on the specific chemical transformation. Based on literature precedents for analogous reactions:

  • Small Molecule Heterocycle Synthesis: Temperatures often fall within the 80°C to 150°C range. For example, some cyclizations are found to be optimal around 100°C or 150°C. [1][2]* Polymerization (e.g., Polybenzimidazoles): The synthesis of high-molecular-weight polymers via polycondensation often requires much higher temperatures, sometimes exceeding 200°C , often in the presence of a dehydrating agent like polyphosphoric acid (PPA). [6]* Hydrothermal Synthesis: Reactions in high-temperature water can occur in the 150°C to 230°C range. [7][8] The best practice is to start with conditions reported for a closely related transformation and optimize from there.

Q2: How does my choice of solvent affect the optimal reaction temperature?

The solvent plays a pivotal role for several reasons:

  • Boiling Point: At atmospheric pressure, the solvent's boiling point sets the maximum temperature for the reaction. High-boiling polar aprotic solvents like DMAc, NMP, or DMSO are common choices for this reason. [2][3][9]2. Solubility: The solvent must effectively dissolve 3,5-DABA, any other reactants, and intermediates to ensure a homogeneous reaction mixture. Poor solubility can lead to stalled or incomplete reactions.

  • Reaction Mechanism: The solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the optimal temperature and product distribution.

Q3: What analytical techniques are essential for monitoring the optimization process?

Effective optimization is impossible without reliable analytical monitoring.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress. It allows you to quickly visualize the consumption of starting materials and the appearance of new products and impurities. [4]* High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. HPLC allows you to accurately determine the conversion of starting material and the relative percentages of your desired product and any side products, which is critical for calculating yield and purity. [10][11]

Data Summary: The Influence of Reaction Parameters

The following table illustrates how different parameters can influence the outcome of a hypothetical cyclization reaction. This serves as a model for how you should tabulate your own optimization data.

Run Temperature (°C) Solvent Time (h) Conversion (%) Yield of Desired Product (%) Key Impurity (%) Observations
180Dioxane64540< 2Reaction is very slow.
2100Dioxane495855Good conversion and yield.
3120Dioxane2>997520Faster reaction, but lower selectivity.
4100NMP3>99923NMP improved rate and yield vs. Dioxane. [2]
5120NMP1.5>99888Optimal conditions likely between Run 4 & 5.
Experimental Protocol: Systematic Temperature Screening

This protocol provides a generalized workflow for optimizing the reaction temperature for a generic 3,5-DABA cyclization.

Objective: To identify the optimal reaction temperature that maximizes the yield of the desired cyclized product while minimizing side-product formation.

Methodology:

  • Preparation:

    • Ensure your 3,5-DABA and all other reagents are of confirmed purity.

    • Prepare a stock solution of your reaction mixture to ensure consistency across all experiments.

    • Set up a parallel reaction block or a series of identical reaction vessels, each equipped with a condenser and magnetic stirrer, under an inert atmosphere (e.g., N₂).

  • Baseline Experiment:

    • Run the reaction at a conservative starting temperature based on literature for a similar reaction (e.g., 80°C).

    • Monitor the reaction by TLC or HPLC every hour to establish a baseline reaction rate. [10]

  • Temperature Screening:

    • Set up parallel reactions at a range of temperatures. For example: 80°C, 95°C, 110°C, and 125°C.

    • Ensure all other parameters (concentration, stoichiometry, stir rate) are identical across all reactions.

  • Time-Course Sampling:

    • From each reaction vessel, carefully extract a small aliquot at set time points (e.g., 1h, 2h, 4h, 6h).

    • Immediately quench the reaction in the aliquot (e.g., by diluting in a cold solvent) to halt any further transformation.

  • Analysis:

    • Analyze all quenched aliquots using a validated HPLC method.

    • For each sample, calculate the percent conversion of 3,5-DABA and the percent yield of the desired product and any major impurities.

  • Data Interpretation:

    • Plot the yield of the desired product versus time for each temperature.

    • Identify the temperature and time combination that provides the highest yield of the desired product in the shortest amount of time, before significant impurity levels are observed. This is your optimized condition.

References
  • Chemical Communications (RSC Publishing). (n.d.). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). US7388035B2 - Method for preparing poly(2,5-benzimidazole).
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from [Link]

  • ACS Publications. (2024). Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure. Macromolecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
  • Dissertation. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Retrieved from [Link]

  • Who we serve. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Tem. Retrieved from [Link]

  • The Benicewicz Group. (2016). Solution Polymerization of Polybenzimidazole. Retrieved from [Link]

  • VTechWorks. (n.d.). Synthesis and Characterization of Novel Polybenzimidazoles and Post-modifications for Membrane Separation Applications. Retrieved from [Link]

  • Lund University Publications. (n.d.). Reprocessing and Characterization of Polybenzimidazole for High-Temperature Polymer Electrolyte Membrane Fuel Cells. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diaminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 3,5-Diaminobenzoic acid. Retrieved from [Link]

Sources

Optimization

removing unreacted gamma-butyrolactone from product mixture

Topic: Strategies for the Removal of Unreacted Gamma-Butyrolactone (GBL) from Product Mixtures Welcome to the technical support center for purification challenges. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Unreacted Gamma-Butyrolactone (GBL) from Product Mixtures

Welcome to the technical support center for purification challenges. This guide is designed for researchers, chemists, and drug development professionals who encounter residual gamma-butyrolactone (GBL) in their reaction mixtures. As a common solvent, reagent, and precursor, GBL's presence as an unreacted starting material can complicate downstream processes and compromise final product purity.[1][2][3] This document provides in-depth, field-proven answers and troubleshooting protocols to address these specific separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual GBL from my product mixture critical?

Residual GBL can interfere with subsequent reaction steps, alter the physicochemical properties of your final product, and introduce impurities that are difficult to remove later. Given that GBL is a prodrug for gamma-hydroxybutyric acid (GHB), its complete removal is often a regulatory and safety necessity.[1] Furthermore, as a powerful solvent, it can prevent the crystallization of your desired compound or affect its stability.

Q2: What are the primary methods for removing unreacted GBL?

The choice of method depends heavily on the properties of your desired product, the scale of your experiment, and the other components in the mixture. The four primary strategies are:

  • Liquid-Liquid Extraction: Exploits the differential solubility of GBL and your product in immiscible solvent systems.

  • Distillation: Separates components based on differences in boiling points. This is particularly effective if your product is not volatile.

  • Chromatography: A high-resolution technique for separating GBL from products with very similar physical properties.

  • Chemical Conversion (Quenching): Involves chemically transforming GBL into a species that is more easily removed, such as by hydrolysis to the water-soluble salt of GHB.

Q3: What are the key physical properties of GBL I should consider for purification?

Understanding GBL's properties is the foundation of an effective separation strategy.

PropertyValueSignificance for Purification
Boiling Point 204-205 °CHigh boiling point suggests that simple distillation is feasible if the target compound is much more volatile or non-volatile. Vacuum distillation is recommended to lower the boiling point and prevent thermal degradation of sensitive products.[3]
Melting Point -43.5 °CGBL will be liquid under almost all standard laboratory conditions.[1] Fractional freezing is generally not a viable separation method unless working with compounds that have much higher melting points.[4]
Solubility Miscible with water, ethanol, acetone, ether, and chloroform.[1][2][5]High water solubility makes simple aqueous extraction challenging unless the product is highly nonpolar. However, its solubility in various organic solvents provides flexibility for liquid-liquid extraction.[5]
Density ~1.13 g/mLGBL is denser than water. In extractions with less dense organic solvents (like ether or ethyl acetate), the GBL-rich phase will be the lower layer. In extractions with denser solvents like chloroform or methylene chloride, it will be part of the lower organic layer.[1][3]
Reactivity Hydrolyzes to GHB under basic conditions.[1]This reactivity is the basis for chemical conversion (quenching) methods. The equilibrium between GBL and GHB is pH-dependent.[6][7]

Troubleshooting and In-Depth Guides

This section provides detailed protocols and the scientific rationale behind them.

Logical Flow for Method Selection

Before selecting a protocol, it's crucial to assess your specific situation. The following decision tree illustrates a logical workflow for choosing the most appropriate purification strategy.

GBL_Removal_Workflow start Start: Product Mixture with Residual GBL is_product_sensitive Is the product thermally sensitive? start->is_product_sensitive is_product_polar Is the product soluble in water? is_product_sensitive->is_product_polar Yes is_product_volatile Is the product volatile? is_product_sensitive->is_product_volatile No extraction Liquid-Liquid Extraction is_product_polar->extraction No hydrolysis Chemical Conversion (Hydrolysis) is_product_polar->hydrolysis Yes is_product_volatile->is_product_polar Yes distillation_choice Choose Distillation Method is_product_volatile->distillation_choice No chromatography Consider Chromatography (HPLC/GC) distillation_choice->chromatography If separation is poor extraction->chromatography If emulsions form or separation is poor hydrolysis->chromatography For high purity

Caption: Decision workflow for selecting a GBL purification method.

Guide 1: Liquid-Liquid Extraction (LLE)

Principle: LLE is a workhorse technique that separates compounds based on their relative solubilities in two immiscible liquids. For GBL, this typically involves an aqueous phase and an organic solvent. The key is to select a solvent in which your product has very different solubility compared to GBL.

When to Use It: LLE is ideal for products that are significantly more or less polar than GBL. It is a rapid, scalable, and cost-effective first-pass purification step.

Troubleshooting LLE
  • Issue: My product is extracting along with the GBL.

    • Causality: The polarity of your product and GBL are too similar for the chosen solvent system.

    • Solution 1 (Solvent Change): If your product is non-polar, use a non-polar solvent like hexane or heptane. Dialkyl succinates, which have similar properties to some products, can be selectively extracted from GBL using aliphatic hydrocarbons.[8]

    • Solution 2 (pH Adjustment): If your product has an acidic or basic functional group, you can ionize it by adjusting the pH of the aqueous phase. This will render it highly water-soluble and force it to remain in the aqueous layer while the neutral GBL is extracted into an organic solvent like methylene chloride or chloroform.[5]

  • Issue: An emulsion has formed at the solvent interface.

    • Causality: Emulsions are common when there are surfactants or fine particulates in the mixture, or if the agitation during extraction was too vigorous.

    • Solution 1 (Brine Wash): Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

    • Solution 2 (Filtration): For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break up the stable droplets.

    • Solution 3 (Patience & Centrifugation): Allow the mixture to stand for an extended period. For small-scale operations, a centrifuge is highly effective at separating the phases.

Experimental Protocol: LLE for a Non-Polar Product
  • Preparation: Transfer your reaction mixture to a separatory funnel. If the mixture is in an organic solvent miscible with water (e.g., ethanol, acetone), it is often necessary to first remove that solvent via rotary evaporation and then redissolve the residue in a suitable extraction solvent.

  • Extraction: Add an equal volume of deionized water. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. GBL is highly water-miscible and will partition into the aqueous phase.[1][3] Your non-polar product should remain in the organic layer.

  • Collection: Drain the lower (aqueous) layer. If you are using a solvent denser than water, like methylene chloride, your product will be in the lower layer.

  • Repeat: To ensure complete removal of GBL, repeat the extraction of the organic layer with fresh deionized water two to three more times.

  • Drying & Concentration: Dry the organic layer containing your purified product over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

Guide 2: Distillation

Principle: This method separates liquids with different boiling points. Given GBL's high boiling point (204°C), it can be effectively separated from more volatile products or left behind as a residue when purifying non-volatile solids.[2]

When to Use It: When your product is thermally stable and has a significantly different boiling point from GBL (>30°C difference is ideal for simple distillation).

Troubleshooting Distillation
  • Issue: My product and GBL have very close boiling points.

    • Causality: The vapor pressures of the two compounds are too similar for efficient separation by simple or fractional distillation.

    • Solution (Azeotropic Distillation): An "azeotroping agent" can be added to form a new, lower-boiling azeotrope with GBL. For instance, C8-C10 hydrocarbons like n-octane can form an azeotrope with GBL.[9][10] The azeotrope is distilled off, and upon cooling, it forms two immiscible phases (GBL-rich and hydrocarbon-rich), which can then be separated.[9][10] This is a powerful technique for separating GBL from impurities like methyl-γ-butyrolactones.[9][10]

  • Issue: My product is degrading at the high temperatures required to distill GBL.

    • Causality: The boiling point of GBL at atmospheric pressure is high enough to cause thermal decomposition of many organic molecules.

    • Solution (Vacuum Distillation): By reducing the pressure, you lower the boiling point of all components. This allows for the distillation of GBL at a much lower temperature, preserving the integrity of your heat-sensitive product.

Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and check for cracks. Use high-vacuum grease on all joints.

  • Heating: Place the mixture in a round-bottom flask with a stir bar or boiling chips. Heat the flask using a heating mantle controlled by a thermostat.

  • Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

  • Fractionation: As the mixture heats, lower-boiling components will distill first. Collect these as a forerun. Gradually increase the temperature until the GBL begins to distill. Collect the GBL fraction separately.

  • Completion: Once the GBL has been removed, your non-volatile product will remain in the distillation flask. If your product is the more volatile component, it will be collected in the receiving flask before the GBL distills.

  • Shutdown: Cool the system down before releasing the vacuum to prevent air from rushing in and potentially causing an explosion or contaminating your product.

Guide 3: Chemical Conversion (Quenching)

Principle: This method intentionally reacts the GBL to form a new compound that is much easier to separate. The most common approach is base-catalyzed hydrolysis.

When to Use It: This is an excellent method when your desired product is stable to basic conditions and you are working in an aqueous or protic solvent system. It is particularly effective for completely removing trace amounts of GBL.

GBL-GHB Equilibrium

Under basic conditions, the lactone ring of GBL is rapidly opened to form the salt of gamma-hydroxybutyric acid (GHB).[1] This salt is an ionic species and is highly soluble in water and insoluble in most organic solvents.

GBL_Hydrolysis GBL GBL (Organic Soluble) GHB_Salt GHB Salt (Water Soluble) GBL->GHB_Salt + OH⁻ (fast) GHB_Salt->GBL + H⁺ (slow, requires heat)

Caption: Reversible hydrolysis of GBL to the GHB salt under basic conditions.

Troubleshooting Chemical Conversion
  • Issue: The hydrolysis reaction is incomplete.

    • Causality: Insufficient base was used, or the reaction time was too short. While the reaction is fast, it's not instantaneous.

    • Solution: Use at least one molar equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Monitor the reaction by a suitable method (e.g., GC or TLC) to confirm the disappearance of the GBL spot/peak. Gentle warming can accelerate the process, but be mindful of your product's stability.

  • Issue: My product is not stable to strong base.

    • Causality: Many functional groups (e.g., esters, amides) are susceptible to hydrolysis under strongly basic conditions.

    • Solution: This method is not suitable. You must select a different purification strategy, such as LLE or chromatography.

Experimental Protocol: Base Hydrolysis and Extraction
  • Hydrolysis: Cool your reaction mixture in an ice bath. Slowly add a 1M solution of sodium hydroxide while stirring. Add at least one equivalent for every equivalent of GBL present. Allow the mixture to stir for 30-60 minutes.

  • Confirmation: Spot a small amount of the reaction mixture on a TLC plate or inject into a GC to confirm that all the GBL has been consumed.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, methylene chloride) in which your product is soluble. The sodium salt of GHB will remain in the aqueous layer.[5]

  • Separation: Shake, vent, and allow the layers to separate. Collect the organic layer containing your product.

  • Washing: Wash the organic layer with a small amount of brine to remove any residual aqueous phase.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to yield your purified product.

References

  • gamma-butyrolactone - SWGDRUG.org. (2005, August 22).
  • γ-Butyrolactone - Wikipedia.
  • Process for recovering γ-butyrolactone from a mixture of heavy organics - Google Patents. (US6299736B1).
  • Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column - SIELC.
  • Purification of gamma-butyrolactone - Google Patents. (EP0256813A1).
  • γ-butyrolactone (GBL) - PG-chem.
  • Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing - Restek. (2020, October 13).
  • Gamma-Butyrolactone - bionity.com.
  • Chiral separation of gamma-butyrolactone derivatives by gas chromatography - PubMed. (2003, January 24).
  • Gamma Butyrolactone - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Process for recovering .gamma.-butyrolactone from a mixture of heavy organics - KISTI.
  • Purification of gamma-butyrolactone - Google Patents. (JPS5927881A).
  • Safety data sheet - Dairen Chemical Corporation.
  • Simultaneous analysis of gamma-hydroxybutyric acid and its precursors in urine using liquid chromatography-tandem mass spectrometry - PubMed. (2004, November 12).
  • SAFETY DATA SHEET - GBL Gül Biyoloji Laboratuvarı. (2023, September 4).
  • Separation of GBL from water - Bluelight.org. (2008, May 11).
  • Buy GBL Gamma-butyrolactone 99.9%,CAS 96-48-0,China Manufacturer. (2021, October 9).
  • how to separate gamma-butyrolactone from N-methyl-2-pyrrolidone - ECHEMI.
  • Method of separating γ-butyrolactone from mixtures containing diethyl succinate - Google Patents. (US5030328A).
  • METHOD FOR PURIFYING RAW γ-BUTYROLACTONE - Google Patents. (WO2016008904A1).
  • Extraction with gamma-butyrolactone - Google Patents. (US2930810A).
  • Forensic Chemistry Standard Operating Procedure Manual - Tennessee Bureau of Investigation.
  • The Chemical Interconversion of GHB and GBL: Forensic Issues and Implications - Journal of Forensic Sciences. (2001, November 1).
  • Gammabutyrolactone (GBL) - LGC Standards.
  • Steamdistillation of GBL - Sciencemadness Discussion Board. (2007, January 24).
  • Hydrolysis of GBL and esterification of GHB - ResearchGate.
  • Process for recovering gamma-butyrolactone from a mixture of heavy organics - Google Patents. (CA2310707A1).
  • The Extraction and Infrared Identification of Gamma-Hydroxybutyric Acid (GHB) from Aqueous Solutions - Journal of Forensic Sciences. (2004, January 15).
  • Steamdistillation of GBL - Sciencemadness.org.
  • gamma-Butyrolactone - BASF PETRONAS Chemicals.
  • Quenching of Water Reactive Materials - The Sarpong Group. (2016, November 22).
  • Chemical Quenching: EAB-1 - Norwegian Research Information Repository - Sikt.
  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC - NIH.
  • A Safe Protocol for Amalgam Removal - PMC - NIH. (2011, November 1).
  • The Safe Mercury Amalgam Removal Technique (SMART) - IAOMT. (2023, December 12).
  • Determination by fluorescence quenching of the environment of DNA crosslinks made by malondialdehyde - PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid, a complex molecule featuring a disubstituted aromatic ring and two heterocyclic moieties. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative analysis of structurally related analogs to predict and interpret its spectral features.

The accurate interpretation of a 1H NMR spectrum relies on understanding the chemical environment of each proton within a molecule. The electronic effects of neighboring atoms and functional groups influence the resonance frequency of a proton, resulting in a characteristic chemical shift (δ). Furthermore, the interactions between non-equivalent protons on adjacent carbon atoms lead to spin-spin coupling, which splits signals into distinct patterns (e.g., singlets, doublets, triplets), providing valuable information about the connectivity of the molecule.

Predicted 1H NMR Spectrum of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid

The structure of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid suggests a complex 1H NMR spectrum. Based on the analysis of its constituent parts—a 3,5-disubstituted benzoic acid core and two N-aryl-2-pyrrolidinone rings—we can predict the chemical shifts and multiplicities of the key proton signals.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Justification
Carboxylic Acid (-COOH)> 10.0Broad SingletThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent[1].
Aromatic H-47.8 - 8.2Triplet (t)This proton is situated between two electron-withdrawing 2-oxopyrrolidin-1-yl groups and will be significantly deshielded. It is expected to be coupled to the two equivalent H-2/H-6 protons, resulting in a triplet.
Aromatic H-2, H-67.5 - 7.9Doublet (d)These two protons are chemically equivalent and are deshielded by the adjacent carboxylic acid and 2-oxopyrrolidin-1-yl groups. Each will be coupled to the H-4 proton, leading to a doublet.
Pyrrolidinone (-NCH2CH2CH2CO-)~ 3.8 - 4.2Triplet (t)The methylene group attached to the nitrogen atom is deshielded by the nitrogen and the aromatic ring. It will be coupled to the adjacent methylene group, resulting in a triplet.
Pyrrolidinone (-NCH2CH2CH2CO-)~ 2.5 - 2.9Triplet (t)The methylene group adjacent to the carbonyl group is deshielded by the carbonyl. It will be coupled to the central methylene group, appearing as a triplet.
Pyrrolidinone (-NCH2CH2CH2CO-)~ 2.0 - 2.4Quintet (quin) or Multiplet (m)This central methylene group is coupled to the two adjacent methylene groups (four protons in total), which would theoretically result in a quintet. However, this signal is often a more complex multiplet.

Comparative Analysis with Analogous Structures

To substantiate these predictions, we can draw comparisons with the known 1H NMR data of structurally similar compounds.

3-(2-Oxopyrrolidin-1-yl)benzoic acid
3,5-Diaminobenzoic Acid

The 1H NMR spectrum of 3,5-diaminobenzoic acid offers insight into the substitution pattern of the benzoic acid ring. The amino groups are electron-donating, which would shield the aromatic protons, causing them to appear at a higher field (lower ppm) compared to our target molecule. However, the splitting pattern of a triplet for the H-4 proton and a doublet for the H-2/H-6 protons would be analogous.

N-Aryl-2-pyrrolidinones

Various N-substituted 2-pyrrolidinones have been synthesized and characterized, providing a basis for predicting the chemical shifts of the pyrrolidinone ring protons. The methylene protons adjacent to the nitrogen and carbonyl groups are consistently found in the ranges of 3.5-4.0 ppm and 2.4-2.8 ppm, respectively. The central methylene group typically appears around 2.0-2.3 ppm.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons in the molecule.

Visualizing the Analytical Workflow

The process of 1H NMR spectral analysis can be visualized as a systematic workflow, from sample preparation to structural elucidation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation A Dissolve Compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire 1D 1H NMR Spectrum D->E F Integrate Signals E->F G Process Raw Data (FT, Phasing) F->G H Reference Spectrum to TMS G->H I Assign Signals to Protons (Chemical Shift, Multiplicity) H->I J Structural Elucidation I->J

Caption: Workflow for 1H NMR Spectrum Analysis.

Logical Relationship of Spectral Features

The interpretation of the 1H NMR spectrum is based on the logical connections between the molecular structure and the observed spectral data.

G cluster_0 Molecular Structure Structure 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid ChemicalShift Chemical Shifts (δ) Structure->ChemicalShift Electronic Environment Multiplicity Splitting Patterns Structure->Multiplicity Proton-Proton Coupling Integration Signal Integrals Structure->Integration Number of Protons Interpretation Structural Confirmation ChemicalShift->Interpretation Multiplicity->Interpretation Integration->Interpretation

Sources

Comparative

C13 NMR Chemical Shift Guide: Bis-Lactam Benzoic Acid Derivatives

This guide provides a technical analysis of C13 NMR chemical shifts for bis-lactam benzoic acid derivatives, designed for researchers in medicinal chemistry and structural elucidation. Content Type: Publish Comparison Gu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of C13 NMR chemical shifts for bis-lactam benzoic acid derivatives, designed for researchers in medicinal chemistry and structural elucidation.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, Drug Development Scientists Status: Technical Reference (Level 3)

Executive Summary: The Diagnostic Power of C13 NMR

Bis-lactam derivatives linked by benzoic acid moieties are emerging scaffolds in antibiotic research (overcoming


-lactamase resistance) and enzyme inhibition. However, their structural validation is notoriously difficult due to the high symmetry of the "bis" systems and the electronic similarity between the lactam carbonyl and the benzoic acid carboxyl group.

This guide compares the C13 NMR performance of Bis-Lactam Benzoic Acid Derivatives against their Schiff Base Precursors and Mono-Lactam Analogs . The primary "performance" metric here is the spectral resolution —the ability to unambiguously confirm ring closure and linker integrity.

Key Technical Insight

The critical validation step lies in the 160–175 ppm region . Unlike proton NMR, where signal overlap is common, C13 NMR provides a distinct diagnostic window to separate the Lactam Carbonyl (


)  from the Benzoic Acid Carboxyl (

)
and the Imine Carbon (

)
of the precursor.

Comparative Analysis: Chemical Shift Fingerprints

The following table aggregates experimental data for bis-azetidin-2-one (bis-


-lactam) systems derived from benzoic acid linkers.
Table 1: C13 NMR Chemical Shift Comparison (ppm)

Solvent Reference: DMSO-


 (39.5 ppm) or CDCl

(77.0 ppm)
Carbon EnvironmentBis-Lactam Product (

ppm)
Schiff Base Precursor (

ppm)
Benzoic Acid Linker (

ppm)
Diagnostic Note
Lactam Carbonyl (C=O) 165.0 – 174.0 AbsentAbsentPrimary Confirmation. Appears as a new quaternary signal.
Benzoic Acid Carboxyl 166.5 – 172.0 167.0 – 172.0167.0 – 173.0Often overlaps with lactam C=O. Requires HMBC to distinguish.
Imine (C=N) Absent158.0 – 162.0 AbsentNegative Control. Disappearance confirms cyclization.
Lactam Ring (CH - C3) 55.0 – 65.0 AbsentAbsentHigh-field shift due to

hybridization.
Lactam Ring (CH - C4) 48.0 – 60.0 AbsentAbsentStereochemistry dependent (cis/trans).
Aromatic Region 120.0 – 145.0120.0 – 140.0125.0 – 135.0Shifts slightly due to electronic change from C=N to Lactam.
Structural Causality
  • Hybridization Change: The conversion of the

    
     imine carbon (160 ppm) to the 
    
    
    
    lactam ring carbon (60 ppm) is the most dramatic shift, offering 100% certainty of reaction progress.
  • Electronic Shielding: The lactam carbonyl is typically shielded relative to a ketone but deshielded relative to an ester. In bis-lactams, if the system is symmetric, these signals appear as intense singlets. Asymmetry in the linker (e.g., meta-substituted benzoic acid) will cause signal splitting , doubling the peak count in the aromatic and carbonyl regions.

Technical Deep Dive: Distinguishing the "Bis" Core

The Symmetry Challenge

In a symmetric bis-lactam (e.g., derived from terephthalic acid), the C13 spectrum will resemble a mono-lactam because the two halves are magnetically equivalent.

  • Symmetric Case: 1 Lactam C=O signal, 1 set of Aromatic signals.

  • Asymmetric Case: 2 distinct Lactam C=O signals (typically

    
     ppm).
    
Stereochemical Determination (Cis vs. Trans)

The C13 shifts of the


-lactam ring carbons (C3 and C4) are sensitive to relative stereochemistry:
  • Cis-isomer: Ring carbons typically resonate upfield (lower ppm) due to steric compression (gamma-gauche effect).

  • Trans-isomer: Ring carbons resonate downfield (higher ppm).

  • Experimental Insight: Synthesis via the Staudinger reaction often yields a mixture. C13 NMR is superior to H1 NMR for quantifying this ratio if the proton signals overlap.

Experimental Protocol: High-Fidelity Characterization

To ensure publication-quality data and accurate structural assignment, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of purified compound in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? Bis-lactams with benzoic acid linkers are often polar and poorly soluble in CDCl

      
      . DMSO also prevents aggregation which can broaden signals.
      
  • Additives: If the benzoic acid moiety is free (COOH), add 1 drop of TFA-d to sharpen exchangeable proton couplings (relevant for associated HSQC).

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (Lactam C=O and Acid COOH) have long

      
       relaxation times. Short delays lead to low signal intensity, risking the loss of the diagnostic carbonyl peak.
      
  • Scans (NS): Minimum 1024 scans (for adequate S/N on quaternary carbons).

Step 3: Advanced Validation (2D NMR)

If the Lactam C=O and Acid COOH signals overlap (165-170 ppm range):

  • Run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Lactam C=O: Will show correlations to the Ring Protons (H3/H4) (approx 4.5–5.5 ppm).

  • Acid COOH: Will show correlations to the Ortho-Aromatic Protons of the linker.

  • Result: Unambiguous assignment of the two carbonyls.

Visualization: Structural Elucidation Workflows

Diagram 1: Synthesis Verification Logic

This decision tree outlines the logical flow for confirming the bis-lactam structure using C13 NMR data.

NMR_Verification Start Crude Reaction Mixture Check_Imine Check 158-162 ppm (C=N) Start->Check_Imine Imine_Present Imine Present: Incomplete Reaction Check_Imine->Imine_Present Signal Detected Check_Lactam_C Check 50-65 ppm (sp3 CH) Check_Imine->Check_Lactam_C Signal Absent Check_Carbonyl Check 165-175 ppm (C=O) Check_Lactam_C->Check_Carbonyl Signals at ~60 ppm HMBC_Step Run HMBC: Correlate C=O to Ring H Check_Carbonyl->HMBC_Step Two signals > 165 ppm Final_Valid VALIDATED: Bis-Lactam Structure HMBC_Step->Final_Valid Correlations Confirmed

Caption: Logic flow for distinguishing Bis-Lactam products from Schiff base precursors using diagnostic C13 NMR regions.

Diagram 2: Chemical Shift Correlation Map

Visualizing the shift from Precursor to Product.

Shift_Map Precursor Precursor (Schiff Base) P_Imine C=N (Imine) 160 ppm Precursor->P_Imine P_Arom Aromatic C 120-140 ppm Precursor->P_Arom Product Product (Bis-Lactam) Prod_Lactam C=O (Lactam) 165-174 ppm Product->Prod_Lactam Prod_Ring Ring CH (sp3) 50-65 ppm Product->Prod_Ring Prod_Acid COOH (Acid) 166-172 ppm Product->Prod_Acid P_Imine->Prod_Lactam Oxidation/Addition P_Imine->Prod_Ring Cyclization (Hybridization Change)

Caption: Mapping the transformation of the Imine carbon (160 ppm) into the Lactam Ring carbons (50-65 ppm) and Carbonyl (165+ ppm).

References

  • Synthesis and NMR Characterization of Bis-Azetidinones. Sphinxsai. Retrieved from [Link]

  • Comparison of Density Functional Methods for Distinguishing Stereoisomers Based on Computed C13 NMR Chemical Shifts. PubMed. Retrieved from [Link]

  • Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Amino Acid Derivatives. MDPI. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra of Benzoic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

Validation

comparing solubility of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid vs 3,5-diaminobenzoic acid

An In-Depth Technical Guide to the Comparative Solubility of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid and 3,5-diaminobenzoic acid Introduction In the landscape of pharmaceutical research and materials science, the aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Solubility of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid and 3,5-diaminobenzoic acid

Introduction

In the landscape of pharmaceutical research and materials science, the aqueous solubility of a compound is a critical physicochemical parameter that dictates its behavior, from bioavailability in drug candidates to processing characteristics in material synthesis. This guide provides a detailed comparative analysis of the solubility profiles of two structurally related benzoic acid derivatives: 3,5-diaminobenzoic acid (DABA) and 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid.

While 3,5-diaminobenzoic acid is a well-characterized compound used as a pharmaceutical intermediate and a building block in organic synthesis[1][2], 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid represents a more complex analogue. The fundamental structural difference—the substitution of two primary amine groups with two N-pyrrolidinone moieties—profoundly alters the molecule's electronic and steric properties, leading to significant, predictable differences in solubility.

This guide will first establish a theoretical framework to predict the solubility behavior of each compound based on its molecular structure. Subsequently, it will provide robust, validated experimental protocols for researchers to quantitatively determine and compare these properties in a laboratory setting.

Theoretical Analysis of Molecular Structure and Predicted Solubility

The solubility of a molecule is governed by its ability to form favorable interactions with the solvent, primarily through forces like hydrogen bonding and ionic interactions, which must overcome the solute-solute interactions in the crystal lattice.

3,5-Diaminobenzoic Acid (DABA)
  • Structure: DABA possesses a central benzene ring substituted with one carboxylic acid group and two primary amine groups.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group capable of donating a proton (pKa ~5.30)[1]. It is a strong hydrogen bond donor (O-H) and acceptor (C=O).

    • Amine Groups (-NH₂): These are basic groups that can accept protons in acidic conditions. They are also potent hydrogen bond donors (N-H).

  • Predicted Solubility: The presence of three highly polar, protic functional groups allows DABA to form extensive hydrogen bond networks with water molecules. Furthermore, its amphoteric nature means it can exist as a soluble salt across a wide pH range. In acidic solutions, the amine groups are protonated to form ammonium salts (-NH₃⁺). In basic solutions, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ability to ionize dramatically increases aqueous solubility. While some sources describe it as "slightly soluble" or that it "does not mix well with water"[3][4], a majority of chemical suppliers and databases classify it as "very soluble in water," which is more consistent with its molecular structure[1][2][5]. The discrepancies may arise from variations in experimental conditions or sample purity.

3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid
  • Structure: This molecule replaces the two amine groups of DABA with two N-substituted 2-pyrrolidinone (a lactam) rings.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group is retained, providing a site for hydrogen bonding and deprotonation at high pH.

    • Pyrrolidinone (Lactam) Groups: These are cyclic amides. The nitrogen atom's lone pair is delocalized into the carbonyl group, rendering it non-basic and unable to be protonated in aqueous acid. The carbonyl oxygen can act as a hydrogen bond acceptor, but the group lacks a hydrogen bond donor.

  • Predicted Solubility: The replacement of the primary amine groups with the bulky, non-ionizable pyrrolidinone rings leads to several critical changes that drastically reduce aqueous solubility:

    • Loss of Basicity: The molecule can no longer form soluble salts in acidic media.

    • Reduced Hydrogen Bonding: Two potent hydrogen bond donating -NH₂ groups are replaced by groups with no hydrogen bond donating capacity.

    • Increased Molecular Weight and Hydrophobicity: The addition of two C₄H₆NO fragments significantly increases the molecular weight (from 152.15 g/mol for DABA to 302.30 g/mol ) and the nonpolar surface area, making it more difficult for water to solvate the molecule.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with their own experimental findings, based on the protocols outlined in the next section.

CompoundSolventTemperature (°C)pHSolubility (g/L)Method
3,5-diaminobenzoic acid Deionized Water257.0 (as is)Experimental DataShake-Flask
0.1 M HCl25~1.0Experimental DataShake-Flask
0.1 M NaOH25~13.0Experimental DataShake-Flask
Ethanol (95.32%)25N/A1.974 (mol/L) * x MW[6]Static Method[6]
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid Deionized Water257.0 (as is)Experimental DataShake-Flask
0.1 M HCl25~1.0Experimental DataShake-Flask
0.1 M NaOH25~13.0Experimental DataShake-Flask
Ethanol (95.32%)25N/AExperimental DataShake-Flask

Experimental Protocols for Solubility Determination

To generate reliable and comparable data, standardized experimental methods are essential. The "shake-flask" method is a widely recognized gold standard for determining thermodynamic equilibrium solubility[7][8][9]. For ionizable compounds, potentiometric titration offers a powerful method to determine pH-dependent solubility and pKa values simultaneously[10][11].

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is designed to measure the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a glass vial containing a known volume of the desired solvent (e.g., 2 mL of deionized water, buffer, or organic solvent). The key is to ensure a visible amount of undissolved solid remains at equilibrium[7].

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but poorly soluble or slow-dissolving compounds may require up to 72 hours[7][12].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the saturated solution by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF)[13].

  • Quantification: Accurately dilute a known volume of the clarified supernatant with an appropriate solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the diluted supernatant.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid to solvent in vial B Seal and agitate at constant temp (24-72h) A->B C Settle excess solid B->C D Centrifuge or filter supernatant C->D E Dilute clarified supernatant D->E F Analyze concentration (HPLC or LC-MS) E->F G Calculate solubility from standard curve F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: pH-Dependent Solubility and pKa via Potentiometric Titration

This method is particularly useful for ionizable compounds like DABA and 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid to understand how solubility changes with pH.

Methodology:

  • System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, 10)[14]. Use an automated titrator for precise delivery of the titrant.

  • Sample Preparation: Prepare a solution of the compound at a known concentration in water or a water/co-solvent mixture. For poorly soluble compounds, it may be necessary to start by dissolving the compound in a small amount of 0.1 M NaOH to form the soluble salt, and then titrate with HCl[10].

  • Titration: Titrate the sample solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve[15].

  • Solubility Determination: To determine the solubility of the neutral (acidic) form, titrate a basic solution of the compound with acid until a precipitate is observed. The pH at which precipitation begins and the known concentrations can be used to calculate the intrinsic solubility of the free acid[10][16]. Advanced methods involve double-dosing techniques to maintain a constant total compound concentration during titration to precisely measure intrinsic solubility[11].

G cluster_setup Step 1: Setup cluster_titration Step 2: Titration cluster_analysis Step 3: Data Analysis A Calibrate pH meter B Prepare sample solution (e.g., in 0.1M NaOH) A->B C Titrate with standardized acid (e.g., 0.1M HCl) B->C D Record pH vs. titrant volume C->D E Plot titration curve (pH vs. Volume) D->E F Determine pKa from inflection point E->F G Identify precipitation point to calculate intrinsic solubility E->G

Caption: Workflow for Potentiometric Titration Assay.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemicalBook. (2026, January 27). 3,5-Diaminobenzoic acid | 535-87-5.
  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Diaminobenzoic acid.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.
  • (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ACS Figshare. (2020, July 8). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
  • Nine Chemicals. (n.d.). 3'5 Di Amino Benzoic Acid.
  • ACS Publications. (2009, April 6). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Fisher Scientific. (n.d.). 3,5-Diaminobenzoic acid, 96%, may contain up to 3% moisture.
  • CymitQuimica. (n.d.). CAS 535-87-5: 3,5-Diaminobenzoic acid.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid

In the fast-paced environment of scientific research and pharmaceutical development, the proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and the protection of...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid, grounded in established safety principles and regulatory compliance. As a senior application scientist, my aim is to offer not just a procedure, but a framework for thinking about chemical waste that prioritizes safety, responsibility, and scientific integrity.

Core Principles of Chemical Waste Management

The disposal of any chemical, including 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid, is governed by a set of fundamental principles designed to minimize risk. These include:

  • Waste Identification and Characterization: Properly identifying the hazards associated with the waste is the first and most critical step.[6]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[7][8][9]

  • Containment: Waste must be stored in appropriate, labeled containers that are in good condition.[7][10]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12]

Personal Protective Equipment (PPE)

Before handling any chemical waste, it is crucial to be outfitted with the appropriate Personal Protective Equipment. The following table outlines the recommended PPE for handling 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid waste.

PPE ItemSpecificationsRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes and airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols.To prevent inhalation of the compound.

This table summarizes general PPE recommendations. Always consult your institution's specific safety protocols.

Step-by-Step Disposal Protocol

The following protocol outlines the process for the safe disposal of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid from the point of generation to its final removal from the laboratory.

Waste Segregation and Collection
  • Solid Waste: Collect solid 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled hazardous waste container.[7] This container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: If the compound is in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.[13]

  • Sharps Waste: Any sharps contaminated with the compound, such as needles or broken glass, must be disposed of in a designated sharps container.[14]

Waste Container Labeling

Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include the following information:

  • The words "Hazardous Waste"[7]

  • The full chemical name: "3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Storage of Hazardous Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.[9][14]

  • Inspected weekly for leaks or deterioration of the container.[7]

Arranging for Disposal

Once the waste container is full, or if it has been in storage for an extended period (typically no more than one year for partially filled containers), it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][10] Do not dispose of chemical waste down the sink or in the regular trash.[10][14]

The process for arranging disposal typically involves:

  • Completing a chemical waste collection request form.[10]

  • Ensuring the waste container is properly labeled and sealed.

  • Transporting the container to a designated central accumulation area, or awaiting pickup by trained personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Disposal Process Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Store Store in SAA Label->Store Request Request Pickup Store->Request Transport Transport to Central Facility Request->Transport Dispose Final Disposal by Licensed Vendor Transport->Dispose

Caption: Disposal workflow for 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid.

Emergency Procedures

In the event of a spill or accidental release of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS office immediately.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Only trained personnel should clean up chemical spills. Follow your institution's specific spill response procedures.[15]

Conclusion

The responsible disposal of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste identification, segregation, containment, and regulatory compliance, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the community. Always consult your institution's specific guidelines and your EHS department for any questions or concerns regarding chemical waste disposal.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21).
  • ERG Environmental.
  • Unknown. (2022, July 12).
  • Unknown. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Unknown. (2022, September 13).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling.
  • Occupational Safety and Health Administr
  • Labbox.
  • Sigma-Aldrich. (2025, April 24).
  • Unknown. Introduction to Hazardous Waste Management.
  • Fisher Scientific.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Redox. (2022, November 14).
  • Chemos GmbH & Co.KG.
  • Unknown. (2020, May 5).
  • Cambridge Isotope Laboratories, Inc. (2022, September 26). BENZOIC ACID (RING-13C6, 99%)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.